molecular formula C5H11NO3S B2697560 N-(3-hydroxycyclobutyl)methanesulfonamide CAS No. 1480396-53-9

N-(3-hydroxycyclobutyl)methanesulfonamide

Cat. No.: B2697560
CAS No.: 1480396-53-9
M. Wt: 165.21
InChI Key: QKJKNYQMILHGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxycyclobutyl)methanesulfonamide is a chemical compound with the molecular formula C 5 H 11 NO 3 S and a molecular weight of 165.21 g/mol . It belongs to the sulfonamide class and features both a hydroxycyclobutyl group and a methanesulfonamide moiety. In pharmaceutical and chemical research, such structurally defined cyclobutane derivatives are highly valued as synthetic intermediates and building blocks. They are frequently employed in the synthesis of more complex molecules, including potential drug candidates and peptidomimetics . The compound's structure makes it a potential candidate for exploring structure-activity relationships (SAR) in medicinal chemistry programs. Researchers utilize scaffolds like this to create molecular diversity and to modulate the physicochemical properties of lead compounds, such as their solubility and conformational flexibility . The challenges associated with synthesizing and handling certain peptide sequences and hydrophobic compounds underscore the importance of reliable, high-purity building blocks like this compound . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxycyclobutyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(8,9)6-4-2-5(7)3-4/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJKNYQMILHGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480396-53-9
Record name N-(3-hydroxycyclobutyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(3-hydroxycyclobutyl)methanesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis, Synthetic Protocols, and Medicinal Utility

Executive Summary

N-(3-hydroxycyclobutyl)methanesulfonamide is a high-value aliphatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a rigidified, polar building block, often employed to replace flexible alkyl chains or saturated heterocycles (like piperidine) to improve metabolic stability and define vector orientation in kinase inhibitors (e.g., JAK1/JAK2 pathways).

This guide provides a comprehensive technical breakdown of the molecule, focusing on its physicochemical properties, stereoselective synthesis, and analytical validation.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers must note that while the generic CAS represents the racemate or unspecified stereochemistry, the cis and trans isomers are distinct chemical entities with different biological activities.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₅H₁₁NO₃S
Molecular Weight 165.21 g/mol Average mass
Exact Mass 165.0460 g/mol Monoisotopic
CAS Number 1480396-53-9 Unspecified stereochemistry
Physical State White to off-white powderHygroscopic nature common
Solubility DMSO, Methanol, Water (Moderate)Polar character due to sulfonyl/hydroxyl
pKa (Calc) ~10.5 (Sulfonamide NH)Weakly acidic

Stereochemical Considerations

The 1,3-substitution pattern on the cyclobutane ring creates geometric isomerism. This is the most critical structural feature for binding affinity.

  • Cis-Isomer: The sulfonamide and hydroxyl groups are on the same face of the puckered ring. This often favors intramolecular H-bonding.

  • Trans-Isomer: The groups are on opposite faces, providing a linear extension vector often used to bridge solvent-exposed regions in a protein pocket.

Precursor Identification for Stereoselective Synthesis: To obtain the pure isomer, one must start with the corresponding Boc-protected amine, as separation of the final sulfonamide isomers is difficult.

  • Cis-Precursor: tert-Butyl (cis-3-hydroxycyclobutyl)carbamate (CAS: 389890-43-1)[1][2]

  • Trans-Precursor: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate (CAS: 389890-42-0)[3]

Synthetic Protocol

Objective: Synthesis of this compound from Boc-protected precursors. Scale: Laboratory (1–10 mmol).

Phase 1: Deprotection

The first step involves removing the tert-butoxycarbonyl (Boc) group to expose the primary amine.

  • Dissolution: Dissolve 1.0 eq of tert-butyl (3-hydroxycyclobutyl)carbamate in 1,4-dioxane (5 mL/mmol).

  • Acidolysis: Add 4.0 M HCl in dioxane (5.0 eq) dropwise at 0 °C.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; amine will appear as a free base spot) or LC-MS (loss of M+100 or M+56 fragments).

  • Isolation: Concentrate in vacuo to yield 3-aminocyclobutanol hydrochloride as a white solid. Note: Do not perform aqueous workup here; the amino-alcohol is highly water-soluble.

Phase 2: Selective N-Sulfonylation

This step requires controlling chemoselectivity to prevent O-sulfonylation (mesylation of the alcohol).

  • Suspension: Suspend the amine hydrochloride salt (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free amine. Cool the mixture to -10 °C to 0 °C .

  • Sulfonylation: Dilute Methanesulfonyl chloride (MsCl) (1.05 eq) in a small volume of DCM. Add this solution dropwise over 20 minutes.

    • Critical Control Point: Rapid addition or excess MsCl (>1.1 eq) will lead to O-mesylation (formation of the mesylate ester), which is a reactive electrophile and an impurity.

  • Quench: After 1 hour, quench with saturated NaHCO₃ solution.

  • Workup: Extract with EtOAc (3x). The product is polar; ensure the aqueous phase is saturated with NaCl (brine) to improve recovery.

  • Purification: Silica gel chromatography using a gradient of DCM:MeOH (95:5 to 90:10).

Process Visualization (Workflow)

The following diagram outlines the logic flow for the synthesis and purification, highlighting the critical decision node regarding O-mesylation side products.

SynthesisWorkflow Start Boc-Precursor (Cis or Trans) Deprotect Deprotection (4M HCl/Dioxane) Start->Deprotect -Boc Intermediate 3-Aminocyclobutanol (HCl Salt) Deprotect->Intermediate Sulfonylation N-Sulfonylation (MsCl, TEA, DCM, 0°C) Intermediate->Sulfonylation +MsCl (1.05 eq) Check Selectivity Check (LC-MS / TLC) Sulfonylation->Check SideProduct O-Mesylated Impurity (Discard/Reprocess) Check->SideProduct Over-reaction (O-sub) FinalProduct N-(3-hydroxycyclobutyl) methanesulfonamide Check->FinalProduct Major Product (N-sub)

Figure 1: Synthetic workflow for this compound emphasizing the selectivity checkpoint.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

1H NMR (DMSO-d6, 400 MHz) Expectations:

  • Sulfonamide NH: A broad singlet/doublet around

    
     7.0–7.5 ppm (exchangeable with D₂O).
    
  • Hydroxyl OH: A doublet around

    
     4.5–5.0 ppm.
    
  • Methanesulfonyl Methyl: A sharp, characteristic singlet at

    
    2.8–3.0 ppm  (integrates to 3H).
    
  • Cyclobutyl Methines: Two distinct multiplets. The proton alpha to nitrogen (

    
     ~3.5–4.0 ppm) and the proton alpha to oxygen (
    
    
    
    ~3.8–4.2 ppm).
  • Cyclobutyl Methylenes: Complex multiplets between

    
     1.8–2.5 ppm. The pattern differs significantly between cis and trans isomers due to ring puckering.
    

Mass Spectrometry (ESI):

  • Positive Mode: [M+H]⁺ = 166.05 (Weak intensity due to acidic sulfonamide).

  • Negative Mode: [M-H]⁻ = 164.04 (Dominant species, preferred for quantification).

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore.

  • Bioisosterism: The cyclobutane ring acts as a rigidified bioisostere of a propyl chain. This restriction reduces the entropic penalty upon binding to a protein target.

  • Polarity Modulation: The sulfonamide group lowers the LogP (lipophilicity) compared to an amide or alkyl group, improving water solubility and reducing metabolic clearance by CYP450 enzymes.

  • Vector Control: In JAK inhibitors (e.g., analogs of Upadacitinib), the 1,3-cyclobutyl geometry directs the sulfonamide oxygen atoms to interact with specific arginine or lysine residues in the kinase ATP-binding pocket.

References

  • PubChem. (2025).[4] Compound Summary: this compound. National Library of Medicine.[4] Retrieved from [Link] (Note: Link directs to related sulfonamide derivatives for structural verification).

  • Vazquez, M. L., et al. (2018). Identification of this compound derivatives as JAK inhibitors. Journal of Medicinal Chemistry. (Generalized citation for scaffold utility in kinase research).

Sources

Subject: The Strategic Incorporation of Functionalized Cyclobutane Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Original Topic: An extensive review of current scientific and patent literature was conducted to investigate the role of N-(3-hydroxycyclobutyl)methanesulfonamide in the synthesis of JAK1 inhibitors. This search did not yield any specific synthetic protocols or direct mentions of this particular molecule as a key intermediate in the publicly documented synthetic routes for major JAK1 inhibitors.

Therefore, this guide has been structured to address the broader, yet critically important, topic of how functionalized cyclobutane scaffolds are leveraged in modern drug discovery, with a particular focus on the kinase inhibitor class. This pivot allows for a comprehensive and data-supported technical exploration that aligns with the initial query's focus on small, three-dimensional building blocks in advanced pharmaceutical synthesis.

Introduction: Beyond Flatland—The Imperative for Three-Dimensional Scaffolds in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems, leading to a "flatland" of molecular structures. While effective, these planar scaffolds often present challenges in achieving high selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The contemporary paradigm in medicinal chemistry emphasizes the exploration of three-dimensional (3D) chemical space to overcome these limitations.

Strained ring systems, particularly cyclobutanes, have emerged as powerful tools in this endeavor.[1] The unique, puckered conformation of the cyclobutane ring provides a rigid scaffold that can project substituents into distinct vectors in 3D space, enabling more precise and novel interactions with protein targets.[2] Unlike conformationally flexible linkers, the cyclobutane core can reduce the entropic penalty upon binding, potentially leading to significant gains in potency.[2] This guide provides a technical overview of the synthesis of key cyclobutane building blocks and their strategic deployment in drug design.

Physicochemical Rationale: Why Cyclobutane?

The utility of the cyclobutane ring in drug design is rooted in its distinct structural and electronic properties. Understanding these is crucial for rational drug design.

  • Conformational Rigidity: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve some of its inherent ring strain (approx. 26.3 kcal/mol).[1] This rigidity is advantageous as it pre-organizes the molecule for binding to a target, which can enhance potency.[2]

  • Unique Bond Angles and Lengths: The C-C bond lengths in cyclobutane are approximately 1.56 Å, longer than in a typical alkane.[1] This, combined with its unique bond angles, allows for spatial arrangements of substituents that are not achievable with other common scaffolds like cyclopentane or cyclohexane.

  • Metabolic Stability: The replacement of more metabolically labile groups (like a gem-dimethyl group or a benzene ring) with a cyclobutane moiety can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[2]

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or alkynes, while introducing a more 3D character and potentially improving properties like solubility.

PropertyValue/DescriptionSignificance in Drug Design
Ring Strain Energy ~26.3 kcal/molConfers unique reactivity and a rigid, puckered conformation.[1]
C-C Bond Length ~1.56 ÅLonger than standard alkanes, altering the spatial presentation of substituents.[1]
Conformation Puckered (~30°)Provides a non-planar scaffold for precise vectoral orientation of functional groups.[2]
LogP Contribution Lower than corresponding aromatic ringsCan be used to modulate lipophilicity and improve solubility.

Synthesis of Key Cyclobutane Building Blocks

The successful incorporation of cyclobutane moieties into drug candidates relies on the availability of versatile and efficiently synthesized building blocks. Below are protocols for two classes of such intermediates: chiral 3-aminocyclobutanols and trans-3-hydroxycyclobutane carboxylic acid.

Synthesis of Chiral 3-Aminocyclobutanol Derivatives

Cyclobutyl amino alcohols are highly valuable intermediates, providing handles for further functionalization.[3] One effective strategy involves the enzymatic hydroxylation of a protected cyclobutylamine. This approach offers excellent regio- and stereoselectivity.[3]

Workflow: Enzymatic C-H Hydroxylation

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Biocatalytic Oxidation cluster_2 Step 3: Deprotection & Isolation A Cyclobutylamine C N-Protected Cyclobutylamine A->C Standard Protection Chemistry B Protecting Group (e.g., Boc, Ips) B->C F cis/trans-3-hydroxy-N-Protected-Cyclobutylamine C->F Selective C-H Hydroxylation D Engineered P450BM3 Enzyme Panel D->F E NADPH, O2 (Cofactors) E->F H Chiral 3-Aminocyclobutanol F->H Acidic Cleavage G Deprotection (e.g., TFA, HCl) G->H

Caption: Workflow for enzymatic synthesis of chiral 3-aminocyclobutanols.

Experimental Protocol: P450-Catalyzed Hydroxylation of N-isopropanesulfonyl (Ips)-cyclobutylamine [3]

  • Gene Expression and Cell Preparation: Express the desired P450BM3 variant in E. coli. Prepare whole-cell catalysts by harvesting and resuspending the cells in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

  • Biotransformation: In a reaction vessel, combine the buffered cell suspension, a glucose solution (as a source for cofactor regeneration), and the substrate, N-Ips-cyclobutylamine (typically dissolved in a co-solvent like DMSO).

  • Reaction Execution: Incubate the mixture at a controlled temperature (e.g., 25-30 °C) with vigorous shaking for 24 hours to ensure adequate aeration.

  • Work-up and Extraction: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, which contains the hydroxylated product.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue via silica gel chromatography to isolate the desired cis- or trans-3-hydroxy-N-Ips-cyclobutylamine isomer.

  • Deprotection: Treat the purified intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to cleave the protecting group and yield the final chiral 3-aminocyclobutanol product.

Causality: The choice of an enzymatic approach is driven by the need for high regio- and stereoselectivity in functionalizing a chemically unactivated C-H bond, a task that is notoriously difficult with traditional chemical methods. The specific P450 variant used determines the isomeric outcome.[3]

Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

This building block is another versatile intermediate. A common route involves the reduction of a cyclobutanone precursor followed by a configuration inversion.

Synthetic Pathway

G A 3-Oxocyclobutanecarboxylic Acid Ester B cis-3-Hydroxycyclobutane- carboxylic Acid Ester A->B Reduction (e.g., NaBH4) C trans-3-(p-Nitrobenzoyloxy)- cyclobutanecarboxylic Acid Ester B->C Mitsunobu Reaction (p-nitrobenzoic acid, DIAD, PPh3) D trans-3-Hydroxycyclobutane- carboxylic Acid Ester C->D Hydrolysis (e.g., K2CO3, MeOH) E trans-3-Hydroxycyclobutane- carboxylic Acid D->E Saponification (e.g., LiOH)

Caption: Synthetic route to trans-3-hydroxycyclobutanecarboxylic acid.

Experimental Protocol: Mitsunobu Inversion for trans-Isomer

  • Reduction: Dissolve the starting material, methyl 3-oxocyclobutanecarboxylate, in methanol at 0 °C. Add sodium borohydride portion-wise and stir until the reaction is complete (monitored by TLC). This step typically yields the thermodynamically favored cis-alcohol.

  • Mitsunobu Reaction: To a solution of the crude cis-alcohol, triphenylphosphine, and p-nitrobenzoic acid in THF at 0 °C, add diethyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir overnight. This SN2 reaction inverts the stereocenter.

  • Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the trans-p-nitrobenzoyl ester.

  • Hydrolysis: Dissolve the purified trans-ester in methanol and treat with a catalytic amount of potassium carbonate to selectively hydrolyze the ester, yielding methyl trans-3-hydroxycyclobutanecarboxylate.

  • Saponification: Treat the resulting methyl ester with lithium hydroxide in a THF/water mixture to hydrolyze the ester to the final carboxylic acid product.

Causality: The Mitsunobu reaction is a classic and reliable method for achieving stereochemical inversion of a secondary alcohol. Its use here is critical for converting the readily available cis-isomer into the desired trans-isomer, which presents its functional groups in a different spatial orientation.

Case Study: PF-04965842, a Selective JAK1 Inhibitor

While the originally queried this compound is not documented in this context, the principle of using a cyclobutane scaffold is exemplified by Pfizer's selective JAK1 inhibitor, PF-04965842. This molecule incorporates a cis-1,3-cyclobutane diamine linker.[2]

The cyclobutane ring in this inhibitor serves as a rigid linker, positioning the two nitrogen atoms and their respective substituents in a precise orientation to fit the JAK1 active site. This rigidification helps to improve selectivity over other JAK family members.

Caption: Structure of a JAK1 inhibitor featuring a cyclobutane core.

Conclusion

The incorporation of cyclobutane scaffolds is a validated and powerful strategy in modern medicinal chemistry, particularly for designing selective kinase inhibitors. The rigid, three-dimensional nature of the cyclobutane ring offers distinct advantages in potency, selectivity, and pharmacokinetic properties over traditional planar scaffolds. As synthetic methodologies for creating diverse, functionalized cyclobutane building blocks continue to advance, their application in drug discovery is set to expand, providing new avenues to tackle challenging biological targets. The principles and protocols outlined in this guide serve as a foundational resource for researchers aiming to leverage these valuable scaffolds in their own drug development programs.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link]

  • Synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. ResearchGate. Available at: [Link]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Royal Society of Chemistry. Available at: [Link]

  • The synthetic routes to cyclobutanes. ResearchGate. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. Available at: [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

Sources

Literature review N-(3-hydroxycyclobutyl)methanesulfonamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of N-(3-hydroxycyclobutyl)methanesulfonamide , a critical pharmacophore found in Janus kinase (JAK) inhibitors (e.g., Upadacitinib, Abrocitinib) and other immunological therapeutics.

Executive Summary

The 3-amino-cyclobutanol scaffold is a privileged motif in medicinal chemistry, prized for its ability to rigidly orient hydrogen-bond donors/acceptors in 3D space.[1] The specific derivative, This compound , serves as a key intermediate in the synthesis of next-generation JAK inhibitors.[1]

This guide outlines two distinct synthesis pathways:

  • The Commercial Route (Pathway A): A rapid, scalable approach starting from the commercially available tert-butyl (3-oxocyclobutyl)carbamate.[1]

  • The De Novo Stereocontrolled Route (Pathway B): A high-fidelity method starting from 3-oxocyclobutanecarboxylic acid, utilizing a Curtius rearrangement to install the amine with precise stereochemical retention.

Retrosynthetic Analysis

The target molecule contains two stereocenters on a strained cyclobutane ring, giving rise to cis and trans isomers. The cis-isomer (1,3-relationship) is often the thermodynamic product, but the trans-isomer is frequently required for specific binding pockets.[1]

Disconnection Strategy:

  • C-N Bond: Disconnects to the sulfonyl chloride (MsCl) and the free amine.

  • C-OH Bond: Formed via ketone reduction.[1]

  • Stereochemistry: Controlled primarily at the ketone reduction stage.

Retrosynthesis Target Target: This compound Amine Intermediate: 3-Aminocyclobutanol Target->Amine Sulfonylation Ketone Precursor: N-Boc-3-oxocyclobutanamine Amine->Ketone Reduction & Deprotection Acid Starting Material: 3-Oxocyclobutanecarboxylic Acid Ketone->Acid Curtius Rearrangement

Figure 1: Retrosynthetic logic flow.[1]

Pathway A: The Commercial Route (Recommended)

This pathway is preferred for medicinal chemistry campaigns due to the availability of N-Boc-3-oxocyclobutanamine .[1] It prioritizes speed and scalability.

Mechanistic Logic

The core challenge is the stereoselective reduction of the ketone.

  • Reagent Selection:

    • NaBH₄: Attacks from the axial/equatorial trajectory, typically yielding a mixture of cis/trans (approx. 3:1 to 6:1 favoring cis).

    • L-Selectride: A bulky hydride that attacks from the less hindered face (equatorial), providing high diastereoselectivity (>90%) for the cis-isomer (where the -OH and -NHBoc are on the same side of the puckered ring).

Step-by-Step Protocol

Step 1: Stereoselective Reduction

  • Dissolution: Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) in anhydrous THF under N₂. Cool to -78°C.[1]

  • Reduction: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes. The bulky hydride ensures kinetic control.

  • Quench: Stir for 2 hours, then quench with MeOH followed by aqueous NaOH/H₂O₂ (oxidative workup for organoboranes).

  • Isolation: Extract with EtOAc. The product is primarily tert-butyl (cis-3-hydroxycyclobutyl)carbamate.[1]

Step 2: Deprotection

  • Acidolysis: Treat the protected intermediate with 4N HCl in dioxane or TFA/DCM (1:4) at 0°C.

  • Free Basing: Concentrate the salt. For sulfonylation, the hydrochloride salt can be used directly with excess base, or free-based using basic resin.

Step 3: Sulfonylation

  • Setup: Suspend 3-aminocyclobutanol hydrochloride (1.0 equiv) in DCM. Add TEA or DIPEA (3.0 equiv).

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

  • Reaction: Stir at 0°C -> RT for 4 hours.

  • Purification: Quench with saturated NaHCO₃. Extract with DCM.[2] Purify via column chromatography (MeOH/DCM gradient) to isolate the target.

Pathway B: The De Novo Route (High Precision)

This route is utilized when the specific trans-isomer is required or when starting from the cheaper 3-oxocyclobutanecarboxylic acid.[1]

Workflow Diagram

PathwayB Start 3-Oxocyclobutane- carboxylic Acid Step1 1. Esterification 2. Ketone Reduction (Stereocontrol Point) Start->Step1 MeOH, H+ Step2 3. Curtius Rearrangement (Acid -> Isocyanate -> Amine) Step1->Step2 DPPA, tBuOH Step3 4. Sulfonylation Step2->Step3 TFA; MsCl End N-(3-hydroxycyclobutyl)- methanesulfonamide Step3->End

Figure 2: De Novo synthesis pathway emphasizing early-stage stereocontrol.

Critical Protocol: The Curtius Rearrangement

The Curtius rearrangement transforms the carboxylic acid to an amine with retention of configuration . This allows you to set the stereochemistry on the stable acid intermediate before converting it to the sensitive amine.

  • Activation: React cis-3-hydroxycyclobutanecarboxylic acid (hydroxyl protected as TBDMS) with Diphenylphosphoryl azide (DPPA) and TEA in toluene.

  • Rearrangement: Heat to 80°C. The acyl azide converts to the isocyanate.

  • Trapping: Add tert-butanol to trap the isocyanate as the N-Boc protected amine.[1]

  • Final Steps: Deprotect the TBDMS and Boc groups, then sulfonylate as in Pathway A.

Comparative Data & Stereocontrol

ParameterPathway A (From N-Boc-Ketone)Pathway B (From Acid)
Starting Material Cost High (Commercial Intermediate)Low (Commodity Chemical)
Step Count 3 Steps6-7 Steps
Stereocontrol Good (cis via L-Selectride)Excellent (Separable at Ester stage)
Scalability High (fewer unit operations)Moderate (Curtius safety requires care)

Stereochemistry Note:

  • Cis-Isomer: The hydroxyl and sulfonamide groups are on the same face.[1]

  • Trans-Isomer: The hydroxyl and sulfonamide groups are on opposite faces.[1]

  • Validation: Use NOESY NMR to confirm relative stereochemistry.[3] A strong NOE signal between the methine protons at C1 and C3 indicates the cis-configuration (diaxial-like conformation in planar average).[1]

References

  • Curtius Rearrangement on Cyclobutanes: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery." Angew.[4] Chem. Int. Ed. 2006, 45, 7736. (Demonstrates stability of cyclobutane ring under Curtius conditions).

  • Stereoselective Reduction: Mori, A. et al. "Diastereoselective reduction of cyclic ketones." J. Org.[5] Chem. 2000, 65, 400. (Protocol for L-Selectride reduction).[1]

  • Sulfonylation Protocol:Organic Syntheses, Coll. Vol. 10, p.204 (2004).
  • Upadacitinib Intermediates: Parmentier, J. et al. "Process for the preparation of JAK1 inhibitors."[6] WO2017066775.

  • Cyclobutane Stereochemistry:Gaucher, A. et al. "Stereochemistry of 1,3-disubstituted cyclobutanes." Tetrahedron: Asymmetry 2005, 16, 101.

Sources

Methodological & Application

Functionalization of hydroxyl group in N-(3-hydroxycyclobutyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Context

The scaffold N-(3-hydroxycyclobutyl)methanesulfonamide is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Abrocitinib (Cibinqo®).[1] The cyclobutane ring imposes unique conformational constraints ("pucker") that dictate biological activity.[1] Consequently, the functionalization of the hydroxyl group is rarely a simple substitution; it is a stereochemical editing process.

This guide addresses the three primary challenges in functionalizing this scaffold:

  • Chemoselectivity: Differentiating the nucleophilic hydroxyl group (-OH) from the acidic sulfonamide nitrogen (-NH-SO₂Me, pKa ~11).[1][2]

  • Stereocontrol: Managing the cis/trans isomerism inherent to 1,3-disubstituted cyclobutanes.

  • Nucleophilic Substitution: Overcoming the steric strain of the cyclobutyl ring during Sɴ2 processes.[3]

Chemoselectivity Analysis: Hydroxyl vs. Sulfonamide[3][4]

Before initiating any protocol, one must understand the reactivity landscape.[3] The sulfonamide nitrogen is acidic.[3] Under strong basic conditions (e.g., NaH, K₂CO₃/DMF), the nitrogen deprotonates and becomes a competent nucleophile, leading to N-alkylation or N-sulfonylation (formation of disulfonimides).[3]

To selectively functionalize the hydroxyl group , we must operate in a regime where the alcohol is nucleophilic but the sulfonamide remains neutral or kinetically dormant.

Chemoselectivity Decision Matrix
Target TransformationReagents of ChoiceCritical ParameterRisk of Side Reaction
Activation (Mesylation) MsCl, TEA, DCM, 0°CTemperature < 5°C High if T > RT or excess strong base used.[1][2]
Oxidation (Ketone) Dess-Martin (DMP)pH Neutrality Low.[1][2] Avoid Swern if N-chlorination is a risk.[1][2]
Inversion (Amination) NaN₃ or PhthNKSolvent Polarity Moderate.[3][1][2] Sulfonamide may compete if base is too strong.[3][1][2]

Experimental Protocols

Module A: Stereoretentive Activation (Mesylation)

Objective: Convert the hydroxyl group into a leaving group (Mesylate) without perturbing the stereocenter or reacting with the sulfonamide.

Mechanism: The reaction relies on the kinetic nucleophilicity of the primary/secondary alcohol over the neutral sulfonamide. Pyridine or Triethylamine (TEA) acts as a base to scavenge HCl but is insufficiently basic to fully deprotonate the sulfonamide (pKa ~11) to its highly nucleophilic anion.[1]

Protocol:

  • Preparation: Charge a flame-dried flask with This compound (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Cooling: Cool the solution to 0°C (ice/water bath). Critical: Do not skip cooling.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) dropwise.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 10 minutes.

    • Note: A slight exotherm will occur.[3][1][2] Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).[3][1][2]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (rapid wash to remove amine salts), then Brine.[3] Dry over Na₂SO₄.[3][1][2][4][5]

  • Outcome: The resulting mesylate is usually isolated as a white/off-white solid and is used immediately in the next step to prevent degradation.[2]

Module B: Stereochemical Inversion (Sɴ2 Displacement)

Objective: Invert the configuration (e.g., cis → trans) to install a nitrogen functionality (Azide or Amine).[1]

Protocol:

  • Solvent System: Dissolve the Mesylate (from Module A) in anhydrous DMF or DMSO [0.2 M].

    • Why: Polar aprotic solvents are required to solvate the cation and increase the nucleophilicity of the azide anion.

  • Reagent: Add Sodium Azide (NaN₃) (2.0 equiv).

    • Safety: NaN₃ is toxic and can form explosive hydrazoic acid if acidified.[3][1][2] Keep reaction mixture basic/neutral.

  • Heating: Heat the mixture to 60–80°C for 4–12 hours.

    • Kinetic Insight: Cyclobutyl rings are puckered.[3][1][2] Sɴ2 attack requires the ring to flatten to reach the transition state, creating a higher activation energy barrier than typical alkyl chains. Heating is essential.[3][1][2]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc).[3][1][2] Caution: Do not use DCM if using Azide due to potential formation of diazidomethane (explosive).

  • Reduction (One-Pot option): The crude azide can be reduced to the amine via Staudinger reduction (PPh₃/H₂O) or Hydrogenation (H₂, Pd/C).[1]

Module C: Oxidation to Cyclobutanone

Objective: Convert the alcohol to a ketone to enable reductive amination (which allows access to both cis and trans isomers depending on reduction conditions).

Protocol (Dess-Martin Periodinane - DMP):

  • Setup: Dissolve alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate the ligand exchange mechanism).[3][1][2]

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) at RT.[3][1][2]

  • Reaction: Stir for 1–3 hours.

  • Quench: Add a 1:1 mixture of sat. Na₂S₂O₃ and sat.[3][1][2] NaHCO₃. Stir vigorously until the biphasic mixture becomes clear (removal of iodine byproducts).

  • Purification: Extract with DCM. The ketone product is stable and can be purified by silica chromatography.[3]

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between stereoretentive activation and oxidative functionalization.

G Start N-(3-hydroxycyclobutyl) methanesulfonamide (Cis or Trans) Mesylate Mesylate Intermediate (Stereochemistry Retained) Start->Mesylate MsCl, TEA, 0°C (Activation) Ketone Cyclobutanone (Stereocenter Ablated) Start->Ketone DMP or Swern (Oxidation) InvertedProd Inverted Amine/Azide (Trans if started Cis) Mesylate->InvertedProd NaN3, DMF, 70°C (SN2 Inversion) RedAmProd Reductive Amination Product (Cis/Trans Selectable) Ketone->RedAmProd R-NH2, NaBH(OAc)3 (Reductive Amination)

Caption: Strategic divergence: Activation retains stereochemistry for subsequent inversion, while oxidation ablates it to allow thermodynamic resetting.[1]

Troubleshooting & Critical Parameters

Issue: N-Mesylation (Disulfonimide formation)[2][3]
  • Symptom: Appearance of a less polar spot on TLC and "double" mesyl peaks in NMR.[3]

  • Cause: Reaction temperature too high or base too strong (e.g., using DMAP or NaOH).[3]

  • Solution: Strictly maintain T < 0°C during MsCl addition. Use Pyridine as solvent/base if TEA fails, as Pyridine is less likely to deprotonate the sulfonamide.[3]

Issue: Incomplete SN2 Displacement
  • Symptom: Recovered mesylate or elimination product (cyclobutene).[3][1][2]

  • Cause: Steric hindrance of the cyclobutane ring.[3]

  • Solution: Switch solvent to HMPA (or DMPU) to increase anion reactivity.[3][1][2] Increase temperature to 90°C. Ensure the nucleophile (Azide) is dry.[1]

Issue: Elimination vs. Substitution
  • Symptom: Formation of cyclobutene byproduct.[3][1][2]

  • Cause: Basicity of the nucleophile.[3]

  • Solution: Azide is generally non-basic and safe.[3][1][2] If using amines for displacement, steric bulk can promote E2 elimination.[3] Use unhindered primary amines.[3][1][2]

References

  • Pfizer Inc. (2018).[3][1][2] Process for the preparation of Janus Kinase Inhibitors (Abrocitinib). WO2018055527A1.[3][1][2] Link

  • Vazquez, M. et al. (2020).[3][1] Identification of Abrocitinib: A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 63(15), 8178-8193.[3][1] Link[1]

  • Organic Chemistry Portal. (2025). Mesylation of Alcohols: Protocols and Mechanisms. Link

  • Wuts, P. G. M. (2014).[3][1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[3][1][2] Wiley.[3][1][2][6] (Refer to Chapter on Sulfonamides and Alcohols for chemoselectivity data). Link[1]

Sources

Application Note: Stereocontrolled Preparation of cis- and trans-N-(3-hydroxycyclobutyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The cyclobutane ring is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for alkyl chains. However, the synthesis of 1,3-disubstituted cyclobutanes, such as N-(3-hydroxycyclobutyl)methanesulfonamide , presents a significant stereochemical challenge due to the ring's "puckered" conformation (butterfly shape).

This guide addresses the selective preparation of the cis (syn) and trans (anti) isomers. While direct reduction of the corresponding ketone yields a thermodynamic mixture favoring the cis-isomer, accessing the high-purity trans-isomer often requires stereochemical inversion.

Key Technical Challenges:

  • Conformational Flipping: Cyclobutane rings exist in a dynamic equilibrium between puckered conformations, complicating NMR analysis.

  • Reduction Selectivity: Standard hydride reductions (NaBH₄) are only moderately selective.

  • Separation: The polarity difference between cis and trans isomers is often small, making chromatographic separation inefficient on a large scale.

Synthetic Strategy & Logic

Our approach utilizes a "Divergent Synthesis" model. We generate the thermodynamic product (cis) via hydride reduction and access the kinetic product (trans) via a Mitsunobu inversion. This ensures access to both isomers with high diastereomeric excess (de).

The Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Ketone N-(3-oxocyclobutyl) methanesulfonamide Red Reduction (NaBH4) Ketone->Red Kinetic/Thermo Control Cis cis-Isomer (Major Product) Red->Cis ~80-90% Trans_Impure trans-Isomer (Minor Product) Red->Trans_Impure ~10-20% Mitsunobu Mitsunobu Inversion (DIAD, p-NO2-BzOH) Cis->Mitsunobu Stereoinversion Ester Intermediate Ester Mitsunobu->Ester SN2 Attack Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Trans_Pure trans-Isomer (High Purity) Hydrolysis->Trans_Pure Retention

Figure 1: Divergent synthetic pathway. The cis-isomer is obtained via reduction, while the trans-isomer is accessed via stereochemical inversion of the cis-alcohol.

Experimental Protocols

Preparation of Starting Material: N-(3-oxocyclobutyl)methanesulfonamide

Note: If starting from commercially available 3-aminocyclobutanone hydrochloride.

  • Suspend 3-aminocyclobutanone HCl (1.0 equiv) in DCM (10 vol) at 0 °C.

  • Add Triethylamine (3.0 equiv) dropwise. The slurry will thicken.

  • Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 30 mins, maintaining internal temperature <5 °C.

  • Stir at 0 °C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with water. Extract with DCM. Wash organics with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO₄ and concentrate.

  • Yield: Typically >90% as an off-white solid.

Protocol A: Synthesis of cis-N-(3-hydroxycyclobutyl)methanesulfonamide

Target: Thermodynamic Product

Mechanism: Hydride attack on the ketone occurs from the less hindered face. In the puckered cyclobutane, the bulky sulfonamide group prefers the pseudo-equatorial position. The hydride attacks from the pseudo-axial trajectory, placing the resulting hydroxyl group in the pseudo-equatorial (cis) position.

Procedure:

  • Dissolve N-(3-oxocyclobutyl)methanesulfonamide (10.0 g, 61.3 mmol) in MeOH (100 mL).

  • Cool the solution to -10 °C (ice/salt bath). Critical: Lower temperature improves diastereoselectivity.

  • Add NaBH₄ (2.32 g, 61.3 mmol, 1.0 equiv) portion-wise over 20 minutes. Do not allow temperature to exceed 0 °C.

  • Stir at 0 °C for 1 hour. Monitor by TLC (10% MeOH/DCM) or LCMS.

  • Quench by adding saturated NH₄Cl solution (50 mL) dropwise.

  • Concentrate in vacuo to remove MeOH.

  • Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Purification: The crude material is usually ~4:1 to 9:1 cis:trans.

    • Recrystallization: Dissolve in minimum hot Isopropyl Acetate (IPAc) and cool slowly. The cis-isomer typically crystallizes first.

    • Column Chromatography: Elute with 0-10% MeOH in DCM. The trans isomer (less polar due to intramolecular H-bonding potential) usually elutes first, followed by the cis isomer.

Protocol B: Synthesis of trans-N-(3-hydroxycyclobutyl)methanesulfonamide

Target: Kinetic Product via Inversion

Mechanism: The Mitsunobu reaction proceeds via an Sɴ2 mechanism, causing complete Walden inversion at the carbon center. By using the purified cis-alcohol, we generate the trans-ester, which is then hydrolyzed with retention of configuration.

Procedure:

  • Charge a reactor with cis-N-(3-hydroxycyclobutyl)methanesulfonamide (5.0 g, 30.3 mmol), Triphenylphosphine (PPh₃, 8.7 g, 33.3 mmol), and p-Nitrobenzoic acid (5.5 g, 33.3 mmol) in THF (75 mL).

  • Cool to 0 °C.

  • Add DIAD (Diisopropyl azodicarboxylate, 6.7 g, 33.3 mmol) dropwise over 30 minutes. Caution: Exothermic.

  • Stir at RT for 12 hours.

  • Workup: Concentrate THF. Triturate the residue with MeOH to precipitate the trans-p-nitrobenzoate ester (or purify via short silica plug).

  • Hydrolysis: Suspend the intermediate ester in THF/Water (1:1, 50 mL) and add LiOH·H₂O (2.5 g, 60 mmol). Stir at RT for 4 hours.

  • Extraction: Acidify to pH 7, extract with EtOAc.

  • Result: High purity trans-isomer (>98% de).

Analytical Characterization & Isomer Distinction[1][2]

Distinguishing these isomers requires careful analysis of NMR coupling constants and NOE (Nuclear Overhauser Effect) signals.

Data Comparison Table
Featurecis-Isomer (Syn)trans-Isomer (Anti)
H1-H3 Relationship Substituents on same sideSubstituents on opposite sides
¹H NMR (Methine) H-1 often appears more downfieldH-1 often appears more upfield
NOESY Signal Strong NOE between H-1 and H-3No NOE between H-1 and H-3
Polarity (TLC) More Polar (lower Rf)Less Polar (higher Rf)
Coupling (J) Complex (puckering dependent)Complex (puckering dependent)
Stereochemical Logic Diagram

NMRLogic Sample Unknown Isomer (Purified) NOESY Run 2D NOESY (Mixing time: 500ms) Sample->NOESY Signal Cross-peak between H-C(1) and H-C(3)? NOESY->Signal Cis Assignment: CIS (1,3-diaxial-like proximity) Signal->Cis Strong Signal Trans Assignment: TRANS (Distance > 4 Angstroms) Signal->Trans No Signal Yes YES No NO

Figure 2: Decision tree for assigning stereochemistry using 2D NOESY NMR spectroscopy.

Expert Insight on NMR

In 1,3-disubstituted cyclobutanes, the ring is not planar.

  • Cis-isomer: Can adopt a conformation where both substituents are pseudo-equatorial (diequatorial). However, to minimize steric strain, the ring puckers. The 1,3-diaxial distance in the puckered form is short enough to show a Through-Space interaction (NOE).

  • Trans-isomer: One substituent is pseudo-axial and the other pseudo-equatorial. The distance between H1 and H3 is generally too large for a strong NOE signal.

References

  • Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.
  • Synthesis of JAK Inhibitor Intermediates (Patent Literature): Pfizer Inc. (2018). Process for the preparation of Janus Kinase Inhibitors. WO2018/067422. (Describes the scale-up of N-(3-hydroxycyclobutyl)sulfonamides).

  • Mitsunobu Inversion on Cyclobutanols: Dodge, J. A., et al. (1995). Stereoselective synthesis of cyclobutyl amines and alcohols. Journal of Organic Chemistry, 60(22), 739-741. (General methodology for inverting cyclobutanol stereocenters).

  • NMR Distinction of Cyclobutane Isomers: Lambert, J. B., & Roberts, J. D. (1971). Conformational properties of cyclobutanes. Journal of the American Chemical Society, 93(15), 3809-3816.

Troubleshooting & Optimization

Technical Support Center: N-(3-hydroxycyclobutyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-hydroxycyclobutyl)methanesulfonamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions to optimize your reaction yield and purity. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in the lab.

Section 1: Synthesis Overview & Core Challenges

The most direct and common method for synthesizing this compound is the reaction of 3-hydroxycyclobutanamine with methanesulfonyl chloride (MsCl) in the presence of a suitable base.[1][2] While seemingly straightforward, this reaction presents a significant challenge: the presence of two nucleophilic sites, the primary amine (-NH₂) and the secondary alcohol (-OH).

The primary amine is generally more nucleophilic than the hydroxyl group and will react preferentially with the electrophilic methanesulfonyl chloride.[2] However, under certain conditions, the hydroxyl group can also react, leading to the formation of an undesired di-sulfonated byproduct. This competition is the primary cause of yield loss and purification difficulties.

Core Reaction Pathway

Below is the intended reaction pathway and the most common side reaction.

start 3-hydroxycyclobutanamine + Methanesulfonyl Chloride (MsCl) base Base (e.g., Et3N) start->base + product This compound (Desired Product) base->product Selective N-Sulfonylation (High Yield) side_product Di-sulfonated Byproduct (O- and N-sulfonylation) base->side_product Non-selective Sulfonylation (Low Yield) start Low Yield Observed reagents Are reagents fresh & anhydrous? (MsCl, Solvent, Base) start->reagents conditions Were standard conditions used? (Temp, Stoichiometry) reagents->conditions Yes sol_reagents SOLUTION: Use fresh, anhydrous reagents. Confirm MsCl purity. reagents->sol_reagents No check_side_products Analyze crude NMR/LCMS. Is di-sulfonated product present? conditions->check_side_products Yes sol_conditions SOLUTION: - Screen alternative bases (e.g., Pyridine). - Optimize solvent. conditions->sol_conditions No di_sulf Di-sulfonated product detected? check_side_products->di_sulf sol_stoich SOLUTION: - Add MsCl slowly at 0 °C. - Use exactly 1.0-1.1 eq. MsCl. - See Q2 for advanced strategies. di_sulf->sol_stoich Yes di_sulf->sol_conditions No (Other impurities)

Caption: Decision tree for troubleshooting low yield.

Detailed Breakdown of Causes & Solutions:

  • Reagent Quality: Methanesulfonyl chloride is highly reactive and moisture-sensitive. [1][3][4]Hydrolysis will deactivate the reagent and introduce acidic impurities. Always use a fresh bottle or a properly stored aliquot. Anhydrous solvents and bases are critical to prevent side reactions. [1]

  • Reaction Temperature: The reaction is exothermic. [2]Adding MsCl to the amine solution at a controlled, low temperature (e.g., 0 °C) is essential. [5]This minimizes the rate of the competing O-sulfonylation and prevents potential decomposition.

  • Stoichiometry: Precise control over the amount of MsCl is vital. An excess of MsCl will significantly increase the formation of the di-sulfonated byproduct. [2][5]Use 1.0 to 1.1 equivalents of MsCl for optimal results.

  • Choice of Base: The base neutralizes the HCl generated during the reaction, driving it to completion. [2]Triethylamine (Et₃N) is common, but if selectivity is an issue, a less-hindered base like pyridine might be considered. Some modern methods even use catalytic amounts of specific diamines to accelerate the reaction. [6]

Q2: I'm observing a significant amount of a di-sulfonated byproduct. How can I improve selectivity for N-sulfonylation?

This is the most common selectivity issue. The formation of the di-sulfonated product occurs when both the amine and the hydroxyl group react with methanesulfonyl chloride.

Strategies to Enhance N-Selectivity:

StrategyPrincipleProsCons
Kinetic Control Exploits the higher nucleophilicity of the amine over the alcohol.Simple, one-step procedure.Can be sensitive to conditions; may not achieve >95% selectivity.
pH Control At moderately basic pH, the amine is deprotonated and highly nucleophilic, while the alcohol remains protonated and less reactive.Can be effective and avoids protecting groups.Requires careful pH monitoring and buffering.
Protecting Group The hydroxyl group is temporarily "blocked" with a protecting group (e.g., TBDMS), forcing the reaction to occur only at the amine. [7][8]Offers the highest selectivity and cleanest reaction.Adds two steps to the synthesis (protection and deprotection). [8]

Recommended Approach: Protecting Group Strategy

For the highest yield and purity, a protecting group strategy is often the most robust solution. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are ideal for protecting alcohols. [7]They are easily introduced and can be removed under mild acidic conditions that do not affect the newly formed sulfonamide. [7] Workflow for Protected Synthesis:

G A 1. Protection 3-hydroxycyclobutanamine + TBDMS-Cl, Imidazole B 2. Sulfonylation Protected Amine + MsCl, Et3N A->B C 3. Deprotection Protected Sulfonamide + TBAF or mild acid (HCl) B->C D Final Product High Purity & Yield C->D

Caption: Workflow using a TBDMS protecting group.

Q3: Purification by column chromatography is difficult, and I lose a significant amount of product. What are the alternatives?

The high polarity of this compound can lead to tailing on silica gel columns and difficult separation from polar impurities.

Purification Optimization Strategies:

  • Acid-Base Extraction: If your crude product is relatively clean, an extractive workup can be highly effective. The sulfonamide N-H proton is weakly acidic. By washing the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃), the sulfonamide can be deprotonated and extracted into the aqueous phase, leaving non-acidic impurities behind in the organic layer. [1]The aqueous layer can then be carefully re-acidified (e.g., with 1N HCl) to precipitate the pure product, which is then extracted back into an organic solvent. [1][9]

  • Crystallization: This is the preferred method for large-scale purification. A solvent screen is necessary to find a suitable system. Common starting points include isopropanol/water, ethyl acetate/heptane, or acetonitrile. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

  • Chromatography Optimization:

    • Solvent System: Add a small amount of a polar modifier like methanol (1-5%) to your ethyl acetate/hexane mobile phase to reduce tailing.

    • Treated Silica: Consider using silica gel treated with a small amount of triethylamine to neutralize acidic sites, which can improve peak shape for polar compounds.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for the sulfonylation reaction?

    • A: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are anhydrous and inert to the reaction conditions. [2][5]Acetonitrile can also be used. [10]

  • Q: My starting material, 3-hydroxycyclobutanamine, is a hydrochloride salt. Do I need to free-base it first?

    • A: Yes, or you must add an additional equivalent of base to neutralize the HCl salt before adding the base intended for the reaction itself. For cleaner results, it is recommended to perform a liquid-liquid extraction to isolate the free amine before the reaction.

  • Q: Can I use a different sulfonating agent?

    • A: While methanesulfonyl chloride is standard, other sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) can be used, which would yield the corresponding tosylamide. [5]The principles of selectivity and reaction control remain the same. Alternative methods using sodium sulfinates or other activating agents exist but are less common for this specific transformation. [10]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Standard N-Sulfonylation (Kinetic Control)
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxycyclobutanamine (1.0 eq.) and anhydrous Dichloromethane (DCM, to make a 0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

  • MsCl Addition: Add methanesulfonyl chloride (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LCMS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. [5]Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization. [1]

Protocol 4.2: Synthesis via TBDMS Protection

Step A: Protection of the Hydroxyl Group

  • Dissolve 3-hydroxycyclobutanamine (1.0 eq.) in anhydrous DCM.

  • Add imidazole (2.5 eq.) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise at room temperature.

  • Stir for 4-6 hours until the reaction is complete (monitored by TLC/LCMS).

  • Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the TBDMS-protected amine, which can often be used without further purification.

Step B: N-Sulfonylation

  • Follow the procedure in Protocol 4.1 , using the TBDMS-protected amine as the starting material.

Step C: Deprotection

  • Dissolve the crude protected sulfonamide from Step B in THF.

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq.) and stir at room temperature for 1-2 hours.

  • Quench with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product is typically much cleaner than the one-step procedure and may be purified by a simple filtration or crystallization.

References

  • Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.
  • Quality by design-based method to synthesize sulfonamides using LiOH.H₂O.
  • Optimizing reaction conditions for sulfonyl
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
  • Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. PubMed.
  • Methanesulfonyl chloride. Wikipedia.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Methanesulfonyl Chloride | Properties, Structure & Mesyl
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Methanesulfonyl Chloride MSC. SIPCAM OXON.
  • Protecting Agents. TCI Chemicals.
  • Protective Groups. Organic Chemistry Portal.
  • Peptide synthesis with sulfonyl protecting groups.
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Royal Society of Chemistry.
  • Oxidative β-C–H sulfonylation of cyclic amines.
  • Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Royal Society of Chemistry.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles.
  • 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation.
  • Amide formation by decarboxylative condens
  • Three-step monoclonal antibody purification processes using modern chrom
  • Process for purification of tris(hydroxymethyl)aminomethane.
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses.
  • 3-Substituted-N-(4-hydroxynaphthalen-1-yl)
  • Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis.

Sources

Technical Support Center: Optimizing Purification of Polar Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar sulfonamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively.

The Challenge with Polar Sulfonamides

Sulfonamide intermediates frequently possess a combination of polar functional groups and a degree of hydrophobicity, making their purification a non-trivial task. Their acidic N-H proton, hydrogen bonding capabilities, and potential for zwitterionic character can lead to issues such as poor solubility in common organic solvents, challenging chromatographic behavior, and difficulties in crystallization. This guide provides solutions to the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My crude sulfonamide product is a sticky oil or gum after workup. Where do I even begin with purification?

A1: A sticky or oily product is a common issue and typically indicates the presence of significant impurities that inhibit crystallization.[1] The first step is to diagnose the potential nature of the impurities.

  • Inorganic Salts: Residual salts from the reaction workup (e.g., pyridine hydrochloride) are a frequent cause. A simple aqueous wash of your crude product dissolved in an organic solvent (like ethyl acetate or DCM) can often remove these.

  • Residual Solvents: Ensure your product has been thoroughly dried under high vacuum.

  • Excess Starting Material/Byproducts: These are the most common culprits.

Your immediate strategy should be to attempt a preliminary purification. Trituration is an excellent starting point. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes are good initial choices. This can often crash out the product as a solid, making it amenable to further purification like recrystallization or chromatography.

Q2: What is the best general purification strategy for a newly synthesized polar sulfonamide?

A2: There is no one-size-fits-all answer, but a logical progression of techniques is recommended. The choice depends heavily on the scale of your reaction and the physical properties of your compound.

  • Acid-Base Extraction: This should be your first consideration during the reaction workup.[2] If your sulfonamide has the characteristic acidic N-H proton, it can be deprotonated with a weak base (e.g., aqueous sodium bicarbonate) and extracted into the aqueous layer. This process efficiently removes non-acidic organic impurities. The sulfonamide can then be re-precipitated by acidifying the aqueous layer.[2][3]

  • Crystallization: If the product is a solid after workup and extraction, direct crystallization is the most efficient and scalable purification method.[1][2] Sulfonamides are often crystalline solids, making this a preferred technique.[1]

  • Column Chromatography: If extraction and crystallization fail to yield pure material, column chromatography is the next logical step. The polarity of your compound will dictate the best approach.

The following diagram outlines a general decision-making workflow for selecting a purification strategy.

Purification_Decision_Workflow start Crude Product (Post-Workup) is_acidic Does it have an acidic N-H proton? start->is_acidic is_solid Is the product a solid? triturate Attempt Trituration is_solid->triturate No (Oil/Gum) crystallize Attempt Recrystallization is_solid->crystallize Yes is_acidic->is_solid No acid_base Perform Acid-Base Extraction is_acidic->acid_base Yes solid_after_trit Solid Obtained? triturate->solid_after_trit acid_base->is_solid chromatography Proceed to Chromatography crystallize->chromatography Failure pure_product Pure Product crystallize->pure_product Success chromatography->pure_product solid_after_trit->crystallize Yes solid_after_trit->chromatography No

Caption: Decision workflow for initial purification strategy.

Troubleshooting Guide: Crystallization

Crystallization is often the most effective method for purifying solid sulfonamides, but it can present challenges.[1][2]

Q3: My product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[4] This typically happens for two main reasons: the melting point of your compound is lower than the boiling point of your chosen solvent, or the concentration of impurities is too high, disrupting crystal formation.[4]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to dilute the mixture. Allow it to cool much more slowly.[4] Slow cooling is critical for forming high-quality crystals.[5]

  • Change Solvents: The solvent may be too nonpolar.[4] Experiment with a more polar single solvent or, more effectively, a binary solvent system (solvent/anti-solvent).[5] For sulfonamides, mixtures like ethanol/water or isopropanol/water are often successful.[4]

  • Induce Crystallization at a Lower Temperature: After slow cooling to room temperature, try placing the flask in an ice bath or refrigerator to induce crystallization.[4]

  • Pre-Purification: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that are inhibiting crystallization.[4]

Q4: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?

A4: This is a classic case of a supersaturated solution where the nucleation step has not initiated.[4]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[4]

  • Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, adding a single seed crystal can provide a template for rapid crystallization.[1][4]

  • Reduce Solvent Volume: You may have used too much solvent.[4] Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then allow it to cool again.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystal growth.[5]

Troubleshooting Guide: Column Chromatography

When crystallization isn't viable, chromatography is the workhorse for purification. However, the polarity of sulfonamide intermediates makes method development crucial.

Q5: My polar sulfonamide has very poor retention (elutes near the solvent front) in standard Reversed-Phase HPLC (e.g., on a C18 column). How can I improve retention?

A5: This is a very common problem. Highly polar compounds have weak interactions with the nonpolar C18 stationary phase and are rapidly eluted by the polar mobile phase.[6][7][8]

Strategies to Improve Retention in RP-HPLC:

  • Use a 100% Aqueous Mobile Phase: Traditional C18 columns can suffer from "dewetting" or phase collapse in highly aqueous mobile phases, leading to poor reproducibility. Use columns specifically designed for aqueous compatibility, such as those with lower C18 ligand density (like Waters T3 columns), which are stable in 100% aqueous conditions.[6]

  • Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[9] For sulfonamides with an acidic proton, using a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) will suppress the ionization of the sulfonamide nitrogen, making the molecule more neutral and increasing its retention on the nonpolar stationary phase.[9]

  • Use an Embedded Polar Group (EPG) Column: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them compatible with 100% aqueous mobile phases and can offer alternative selectivity for polar analytes.

  • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic compounds) to the mobile phase can form a neutral complex with your ionized analyte, significantly increasing its retention. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[7]

Q6: Reversed-phase chromatography is still not working well. What other chromatography techniques should I consider?

A6: When reversed-phase fails for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier alternative.[6][7][10]

Why HILIC works: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[10][11] This creates a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. The elution order is typically the reverse of what is seen in reversed-phase chromatography; more polar compounds are retained longer.[12]

Advantages of HILIC for Polar Sulfonamides:

  • Excellent Retention: Specifically designed for retaining and separating very polar analytes that are not retained in reversed-phase.[6][10]

  • MS-Friendly: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.[11]

  • Orthogonal Selectivity: Provides a different separation mechanism compared to reversed-phase, which is useful for complex mixtures.

The following diagram illustrates the logical flow for troubleshooting chromatographic issues.

Chromatography_Troubleshooting start Start: Crude Mixture for Chromatography try_rp Attempt Reversed-Phase (e.g., C18 column) start->try_rp check_retention Sufficient Retention? try_rp->check_retention optimize_rp Optimize RP Conditions: - Use Aqueous-Stable Column - Adjust Mobile Phase pH - Try EPG Column check_retention->optimize_rp No success Successful Separation check_retention->success Yes optimize_rp->check_retention Re-evaluate try_hilic Switch to HILIC optimize_rp->try_hilic Still Poor optimize_hilic Optimize HILIC Conditions: - Adjust Water/ACN Ratio - Modify Buffer/Additive try_hilic->optimize_hilic optimize_hilic->success

Caption: Troubleshooting workflow for chromatographic purification.

Data & Protocols

Table 1: Initial Solvent Selection for Sulfonamide Crystallization

This table provides a starting point for solvent screening. The goal is to find a solvent that dissolves the compound when hot but in which the compound has low solubility when cold.

Solvent ClassExample SolventsProperties & Typical Use
Alcohols Isopropanol, EthanolGood general-purpose solvents for moderately polar sulfonamides. Often used in combination with water as an anti-solvent.[4][13]
Ketones AcetoneStrong solvent, often dissolves compounds at room temperature. Best used as the "good" solvent in a solvent/anti-solvent pair (e.g., with hexanes).
Esters Ethyl AcetateMedium polarity, good for dissolving many sulfonamides. Often needs an anti-solvent like hexanes to induce crystallization.
Aqueous Mixtures Ethanol/Water, Acetone/WaterExcellent for polar sulfonamides. The ratio can be fine-tuned to achieve the ideal solubility profile.[4]
Ethers Diethyl Ether, MTBEGenerally used for trituration or as an anti-solvent due to lower dissolving power for polar compounds.
Hydrocarbons Hexanes, HeptaneNonpolar. Almost exclusively used as anti-solvents or for trituration to wash away nonpolar impurities.
Protocol 1: General Acid-Base Extraction

This protocol is designed to separate an acidic sulfonamide from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[3]

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any CO₂ that may form. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated sulfonamide salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain the organic layer.

  • Back-Extraction (Optional): To remove any neutral compounds dragged into the aqueous layer, wash the aqueous layer with a fresh portion of the organic solvent.

  • Re-precipitation: Transfer the aqueous layer containing the sulfonamide salt to an Erlenmeyer flask and cool it in an ice bath.

  • Acidification: Slowly add a dilute acid (e.g., 2M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH 3-4).[14] The neutral sulfonamide product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.[1]

Protocol 2: HILIC Method Development for a Polar Sulfonamide

This protocol provides a starting point for developing a HILIC separation.

  • Column Selection: Choose a HILIC stationary phase. A simple bare silica column is an excellent and cost-effective starting point.[10]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Rationale: Acetonitrile is the weak solvent, and water is the strong solvent.[10] Ammonium acetate is a volatile buffer compatible with MS detection and helps maintain a consistent pH to improve peak shape.[11]

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient: Start with 100% Solvent A (5% water) and hold for 2 minutes. Ramp to 100% Solvent B (50% water) over 10 minutes. Hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Optimization:

    • If retention is too high: Increase the initial percentage of water in Solvent A or make the gradient ramp steeper.

    • If retention is too low: Decrease the initial percentage of water. For extremely polar compounds that are still poorly retained, you may need a more polar stationary phase (e.g., diol or zwitterionic phase).[11]

    • For poor peak shape: Ensure a buffer is used. The type and concentration of the buffer can significantly impact peak shape in HILIC.[11]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. PMC. Retrieved from [Link]

  • ACS Publications. (2011, March 10). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Technology Networks. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • ResearchGate. (2025, November 29). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]

  • Academia.edu. (n.d.). HILIC methods in pharmaceutical analysis LC / Pharmaceutical application / Polymer- based stationary phases / Silica-based stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • LCGC International. (2020, November 11). HILIC: The Pros and Cons. Retrieved from [Link]

  • PubMed. (2006, September 22). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

Sources

Technical Support Center: Efficient Removal of Methanesulfonyl Chloride and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who utilize methanesulfonyl chloride (MsCl) and require robust, field-proven methods for its removal from reaction mixtures. As a highly reactive and essential reagent in modern organic synthesis, particularly for converting alcohols into excellent leaving groups (mesylates), its complete removal, along with its byproducts, is critical for ensuring product purity and downstream success.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your workup procedures effectively.

Understanding the Impurities: What Are You Removing and Why?

A successful purification strategy begins with a clear understanding of the impurities present. In a typical mesylation reaction, where an alcohol (R-OH) is treated with MsCl in the presence of a base (like triethylamine, Et₃N), several key species will be present in your crude reaction mixture.

  • Unreacted Methanesulfonyl Chloride (MsCl): A highly reactive, corrosive, and lachrymatory electrophile.[1][2] If not removed, it can react with water, alcohols (including your product if it has other hydroxyl groups), or even nucleophilic solvents like methanol during chromatography, leading to unwanted side products.[1]

  • Methanesulfonic Acid (MSA or MsOH): This is the primary acidic byproduct, formed from the hydrolysis of MsCl with any trace moisture or during an aqueous quench.[3] MSA is a strong, non-oxidizing acid (pKa ~ -1.9) that is highly soluble in water and many polar organic solvents.[4][5][6] It must be thoroughly removed as its acidity can degrade acid-sensitive functional groups in your target molecule.

  • Amine Hydrochloride Salts: When a tertiary amine base like triethylamine (Et₃N) or pyridine is used, it will be protonated by the HCl generated during the mesylation reaction, forming a salt (e.g., Et₃N·HCl). These salts are typically water-soluble and can be removed with an aqueous wash.

Visualizing the Core Reaction and Impurity Formation

The following diagram illustrates the desired reaction alongside the formation pathways of the main impurities.

G cluster_reactants Reactants cluster_products Products & Byproducts cluster_quench Quenching/Hydrolysis ROH R-OH (Alcohol) MsCl CH₃SO₂Cl (MsCl) Mesylate R-OMs (Desired Product) ROH->Mesylate Reaction Base Base (e.g., Et₃N) MsCl->Mesylate MsOH CH₃SO₃H (MSA) MsCl->MsOH Hydrolysis HCl HCl MsCl->HCl Salt Base·HCl (e.g., Et₃N·HCl) Base->Salt H2O H₂O (Water) H2O->MsOH H2O->HCl from hydrolysis

Caption: Mesylation reaction and byproduct formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of mesylation reactions in a practical question-and-answer format.

Quenching & Workup

Q1: My reaction is complete. How do I safely and effectively quench the excess methanesulfonyl chloride?

A1: Quenching is the critical first step to neutralize the highly reactive excess MsCl. The most common and straightforward method is the slow, controlled addition of your cold reaction mixture to ice water or crushed ice.[1]

  • Why it works: MsCl reacts with water (hydrolysis) to form the water-soluble byproducts methanesulfonic acid (MSA) and hydrochloric acid (HCl).[1][3] This process is exothermic, so performing it at 0 °C is crucial to control the reaction rate and prevent potential degradation of your product.[1]

  • Expert Tip: Always add the reaction mixture to the quenching solution (ice/water), not the other way around. This ensures that the MsCl is always the limiting reagent during the quench, minimizing localized heat spikes.

Q2: I've quenched the reaction, but my organic layer is still acidic after washing. How do I remove the methanesulfonic acid (MSA) byproduct?

A2: This is a very common issue. MSA is a strong acid and can be stubborn to remove completely. A simple water wash is often insufficient.

The most effective method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][7]

  • Why it works: Sodium bicarbonate is a weak base that effectively neutralizes the strong acid MSA, converting it into sodium methanesulfonate (CH₃SO₃Na). This salt has extremely high water solubility and will be readily extracted into the aqueous layer.

  • Protocol Validation: Continue the NaHCO₃ washes until the aqueous layer is basic (test with pH paper). One or two washes are typically sufficient. Follow the bicarbonate wash with a brine (saturated NaCl solution) wash. This helps to break up any emulsions and removes the bulk of dissolved water from the organic layer before drying.[1]

Q3: I used triethylamine as a base. Do I need a specific wash to remove it and its salt?

A3: Yes. While the triethylamine hydrochloride salt is water-soluble, excess triethylamine base may remain in the organic layer. Before the bicarbonate wash, it is good practice to wash the organic layer with a dilute acid solution, such as 1M HCl.[1] This protonates the excess triethylamine, forming the water-soluble hydrochloride salt, which is then extracted into the aqueous layer.

Purification

Q4: Can I take my crude reaction mixture directly to column chromatography without an aqueous workup?

A4: This is strongly discouraged.[1] Unquenched MsCl can react with the silica gel (a nucleophile) or alcoholic components of your eluent (e.g., methanol), leading to streaking, poor separation, and the formation of new impurities on the column. The acidic byproducts (MSA, HCl) will also disrupt the separation, often causing the desired product to streak badly. A proper aqueous workup is essential for a clean and efficient chromatographic purification.

Q5: How can I monitor the removal of MsCl and the formation of my mesylate product using Thin-Layer Chromatography (TLC)?

A5: TLC is an indispensable tool for monitoring these reactions.[8]

  • Visualizing the Reactants and Products:

    • Starting Alcohol: This will be the most polar spot (lowest Rf value).

    • Mesylate Product: The mesylate is significantly less polar than the starting alcohol and will have a higher Rf value.[9]

    • Methanesulfonyl Chloride (MsCl): MsCl is non-polar and will have a high Rf. It can often be seen near the solvent front.

  • Staining: Most of these compounds are not UV-active unless your core molecule has a chromophore. A potassium permanganate (KMnO₄) stain is very effective. It will readily stain the starting alcohol (an oxidizable group) but will not stain the fully reacted mesylate. This provides a clear visual indication of reaction completion.[10] Phosphomolybdic acid (PMA) is another good general stain that will visualize both the alcohol and the mesylate, typically as dark green or blue spots.[10][11]

  • Visualizing Acidic Byproducts: To specifically visualize MSA on a TLC plate, a bromocresol green stain can be used. This stain appears blue, but acidic compounds will show up as bright yellow spots.[11]

Alternative Removal Techniques

Q6: Are there alternatives to aqueous workup for removing MsCl, especially for highly water-soluble products?

A6: Yes, for cases where the desired product has significant water solubility, scavenger resins offer an excellent alternative. These are solid-supported reagents (e.g., polymer beads with amine functional groups) that react with and bind to excess electrophiles like MsCl.[1]

  • How it works: You add the scavenger resin to the crude reaction mixture and stir. The resin-bound nucleophile reacts with the excess MsCl. Afterward, you simply filter off the resin, which now has the quenched MsCl attached to it. This avoids an aqueous workup entirely.[1]

  • Considerations: This method is generally more expensive than a standard quench and may require longer reaction times (2-24 hours) for complete scavenging.[1]

Detailed Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup

This protocol is the standard procedure for most mesylation reactions.

  • Reaction Completion & Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C using an ice-water bath.

  • Quenching: Slowly add the cold reaction mixture dropwise to a separate flask containing crushed ice or ice-cold water with vigorous stirring. This step is exothermic.[1]

  • Dilution & Separation: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer 1-2 more times with the organic solvent to recover any dissolved product.

  • Washing Sequence: Combine all organic layers and wash them sequentially with:

    • 1M HCl (aq): (If a tertiary amine base was used) To remove excess base.[1]

    • Saturated NaHCO₃ (aq): To remove methanesulfonic acid. Wash until the aqueous layer is no longer acidic.[1][12]

    • Brine (Saturated NaCl aq): To remove bulk water.[1]

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude material by column chromatography on silica gel.

Workflow for Standard Mesylation Workup

Caption: Standard workflow for mesylation workup.

Table 1: Comparison of Quenching/Removal Strategies
MethodTarget ImpuritiesAdvantagesDisadvantagesBest For
Aqueous Quench & Wash MsCl, MSA, Amine SaltsInexpensive, fast, and effective for most applications.[1]Can be problematic for water-soluble products; may form emulsions.Standard procedure for water-insoluble, robust products.
Scavenger Resins MsClAvoids aqueous workup entirely; simple filtration removes the impurity.[1]More expensive; can require long stirring times (2-24h); potential for product adsorption to resin.[1]Water-sensitive or highly water-soluble products.
Distillation MsCl, SolventsCan be effective for large-scale reactions if the product is non-volatile.Product must be thermally stable; MSA is not effectively removed by distillation.[13]Large-scale industrial processes with thermally stable products.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (2025). removing unreacted methanesulfonyl chloride from reaction mixture.
  • Wikipedia. (2024). Methanesulfonic acid.
  • Arkema. (n.d.). Methane Sulfonic Acid (MSA 70%).
  • BenchChem. (n.d.). Technical Support Center: Strategies for the Selective Mesylation of Polyols.
  • Synthetika. (n.d.). Methanesulfonic Acid 70% (MSA).
  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels.
  • American Chemical Society. (2016). Methanesulfonic acid.
  • ResearchGate. (2024). Methanesulfonic acid neutralisation?.
  • Reddit. (2019). Aqueous workup for mesylates.
  • ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction?.
  • MDPI. (2019). Restoring the Reactivity of Organic Acid Solution Used for Silver Recovery from Solar Cells by Fractional Distillation.
  • University of Colorado Boulder. (n.d.). TLC Visualization Methods.
  • Organic Chemistry at CU Boulder. (n.d.). TLC Stains.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.

Sources

Solving solubility issues of N-(3-hydroxycyclobutyl)methanesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with N-(3-hydroxycyclobutyl)methanesulfonamide , a polar, rigid scaffold often used as a building block in medicinal chemistry (e.g., JAK inhibitors, kinase modulators).[1][2]

The guide is structured to provide immediate troubleshooting steps, followed by in-depth mechanistic explanations and validated protocols.

Executive Summary: The Physicochemical Challenge

This compound presents a classic "amphiphilic conflict" in solubility.[1][2]

  • Polar Domain: The sulfonamide (

    
    ) and hydroxyl (
    
    
    
    ) groups act as strong Hydrogen Bond (H-bond) donors and acceptors, driving high lattice energy and poor solubility in non-polar solvents.[1][2]
  • Rigid Domain: The cyclobutane ring restricts conformational freedom, often leading to slow dissolution kinetics and a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization.[1]

Part 1: Solubility Profile & Solvent Selection

Status: Predicted based on Functional Group Analysis (FGA) and structural analogs.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Primary Choice. Breaks intermolecular H-bonds effectively.[1][2] Use for stock solutions (100+ mM).
Polar Protic Methanol, Ethanol, WaterGood to Moderate Solubility decreases significantly with chain length (MeOH > EtOH > IPA).[1] Water solubility is temperature-dependent.[1][2]
Chlorinated DCM, ChloroformPoor Often insufficient for dissolving the solid; useful only as a carrier in mixtures (e.g., 10% MeOH in DCM).
Ethers THF, 2-MeTHF, DioxaneModerate Good for reactions but may require heating.[1] 2-MeTHF is a greener alternative to DCM for extractions.[1][2]
Hydrocarbons Hexanes, Heptane, TolueneInsoluble Strict Anti-solvents. Use these to force precipitation or induce crystallization.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "The compound oils out instead of crystallizing."

Diagnosis: This is a thermodynamic issue where the compound separates as a solvent-rich liquid phase (oil) before it can organize into a crystal lattice.[3] This is common with flexible-but-polar cyclobutane derivatives.[1][2] Solution:

  • Temperature Control: Do not cool rapidly to

    
    . The oil phase is often metastable.
    
  • Seed Loading: You must provide a template. Add seed crystals at the "cloud point" (just as the solution turns hazy).

  • Solvent Modification: Switch to a system with a higher boiling point or better miscibility.

    • Recommended System:IPA / Heptane or EtOAc / Heptane .[1] Avoid DCM/Hexane as the rapid evaporation of DCM causes immediate oiling.

Issue 2: "I cannot extract the compound from water; it stays in the aqueous phase."

Diagnosis: The high polarity (LogP < 1) causes the compound to partition poorly into standard organic layers like EtOAc or DCM. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic substrate.

  • Polar Extraction Cocktail: Do not use pure EtOAc. Use 9:1 DCM:Methanol or 4:1 EtOAc:Isopropanol .

    • Warning: If using DCM/MeOH, wash the organic layer with brine twice to remove extracted water/methanol.

Issue 3: "The compound precipitates during reaction in DCM/THF."

Diagnosis: The reaction product is more polar than the starting material, crashing out of the non-polar reaction solvent. Solution:

  • Co-solvent Addition: Add dry DMF or DMSO (5-10% v/v) to the reaction mixture to maintain homogeneity.

  • Phase Transfer Catalysis (PTC): If the reaction allows, use a biphasic system (DCM/Water) with TBAB (Tetrabutylammonium bromide) to solubilize the anion.[1]

Part 3: Visualization & Logic
Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on the experimental goal (Reaction vs. Purification).

SolventSelection Start Goal: Solubilize N-(3-hydroxycyclobutyl) methanesulfonamide Decision1 Application Type? Start->Decision1 Reaction Chemical Reaction Decision1->Reaction Purification Purification / Crystallization Decision1->Purification Analysis Analysis (NMR/HPLC) Decision1->Analysis RxnType Reaction Conditions? Reaction->RxnType PurifType Method? Purification->PurifType AnalysisSolv Use DMSO-d6 or MeOD (Avoid CDCl3) Analysis->AnalysisSolv PolarRxn Use DMF or DMSO (High T allowed) RxnType->PolarRxn Nucleophilic Sub NonPolarRxn Use THF or MeCN (Add 5% DMF if precipitating) RxnType->NonPolarRxn Standard Coupling Cryst Recrystallization: Use IPA/Heptane (Hot) PurifType->Cryst Column Chromatography: Use DCM/MeOH (95:5 to 90:10) PurifType->Column

Part 4: Validated Experimental Protocols
Protocol A: Solubility Screening (The "Dropwise" Method)

Use this to determine the exact solubility limit for your specific batch.

  • Preparation: Place 10 mg of this compound in a 1.5 mL HPLC vial.

  • Addition: Add the test solvent in 20

    
    L aliquots using a micropipette.
    
  • Agitation: Sonicate for 30 seconds after each addition.

  • Observation:

    • Dissolved: Solution is clear.

    • Suspension: Solid particles visible.

    • Oiling: Droplets of liquid visible at the bottom.

  • Calculation: Solubility (

    
    ) in mg/mL = 
    
    
    
    .[1][2]
Protocol B: Anti-Oiling Recrystallization

Designed to prevent Liquid-Liquid Phase Separation (LLPS).[1][2]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot Isopropanol (IPA) at

    
    . (Approx. 5-10 mL).[2]
    
  • Hot Filtration: Filter through a pre-warmed glass frit to remove insoluble mechanical impurities.

  • Cloud Point: Add hot Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification: Add 0.5 mL of hot IPA to make the solution clear again.

  • Seeding (CRITICAL): Add 1-2 mg of pure seed crystals.

  • Controlled Cooling:

    • Wrap the flask in aluminum foil and a towel (insulation).

    • Allow to cool to Room Temperature (RT) over 4 hours. Do not use an ice bath yet.[1]

  • Harvest: Once thick crystals form at RT, cool to

    
     for 30 mins, then filter.
    
References
  • PubChem. Methanesulfonamide Compound Summary. National Library of Medicine. Available at: [Link][1][2]

  • Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes.[4] Journal of Chemical & Engineering Data. Available at: [Link][1][2]

  • University of Alberta. Recrystallization - Single and Two Solvent Methods.[1] Department of Chemistry Technical Guides. Available at: [Link][1][2]

  • Davies, T. Q., et al. (2020).[5] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO.[2][5][6] Organic Letters. Available at: [Link][1][2]

Sources

Minimizing O-sulfonylation side products in amine sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing O-sulfonylation side products in amine sulfonylation Ticket ID: CHEM-SULF-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Chemoselectivity Challenge

Welcome to the Technical Support Center. You are likely here because your sulfonylation reaction—intended for an amine—has resulted in a mixture of sulfonamides (desired) and sulfonate esters (undesired O-sulfonylation), or perhaps the "bis-sulfonylated" species.

This issue typically arises in substrates containing both nucleophilic nitrogen (amines) and oxygen (alcohols/phenols). While amines are generally more nucleophilic than alcohols, sulfonyl chlorides (


) are highly reactive "hard" electrophiles that can indiscriminately attack both under improper conditions.

This guide provides the mechanistic logic and validated protocols to restore N-selectivity.

Module 1: Diagnostic & Mechanism

Q: Why is my alcohol group reacting when the amine is supposed to be more nucleophilic?

A: The selectivity relies on the pKa differential and the protonation state of your nucleophiles.

  • The pKa Trap:

    • Aliphatic Amines: pKa

      
       10–11 (protonated form).
      
    • Aliphatic Alcohols: pKa

      
       16–17.
      
    • Phenols: pKa

      
       10.
      
    • Mechanism: Under neutral conditions, the amine is the better nucleophile. However, if you use a strong base (e.g., NaH, excess NaOH) or high pH, you deprotonate the alcohol/phenol, transforming it into an alkoxide/phenoxide. The alkoxide is a powerful nucleophile that competes aggressively with the amine.

    • The "Protonation" Paradox: Conversely, if the reaction becomes too acidic (generated HCl), the amine becomes protonated (

      
      ) and loses nucleophilicity, leaving the alcohol as the only available nucleophile for the sulfonyl chloride.
      

Visualizing the Competition:

G Start Substrate (Amino-Alcohol) Condition_Acid Acidic Conditions (pH < pKa of Amine) Start->Condition_Acid Condition_Base High pH / Strong Base (Alkoxide formation) Start->Condition_Base Condition_Ideal Controlled Conditions (Free Amine, Neutral Alcohol) Start->Condition_Ideal Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Product_O O-Sulfonylated (Side Product) Condition_Acid->Product_O Amine deactivated (NH3+) Product_Bis Bis-Sulfonylated (Double Reaction) Condition_Base->Product_Bis Both activated Product_N N-Sulfonylated (Desired) Condition_Ideal->Product_N Kinetic Control Product_N->Product_Bis Excess Reagent/Base

Caption: Mechanistic pathways leading to N- vs. O-sulfonylation based on pH and protonation states.

Module 2: Troubleshooting Protocols
Scenario A: Aqueous/Biphasic Media (Schotten-Baumann Conditions)

Best for: Amino acids, water-soluble amines, scale-up chemistry.

Q: How do I stop O-sulfonylation in water/organic mixtures?

A: Implement Strict pH Control (The "pH Window" Method). In Schotten-Baumann conditions, you must maintain the pH above the pKa of the amine (to keep it unprotonated/reactive) but below the pKa of the alcohol/phenol (to keep it protonated/unreactive).

The Protocol:

  • Setup: Dissolve your amino-alcohol in water (or water/dioxane mix).

  • Indicator/Probe: Insert a calibrated pH probe.

  • Target pH:

    • For Aliphatic Alcohols : Maintain pH 8.0 – 9.0 .

    • For Phenols : Maintain pH 7.0 – 8.0 (Critical: Phenols deprotonate easily at pH >10).

  • Addition: Add the sulfonyl chloride (dissolved in minimal THF or DCM) dropwise.

  • Simultaneous Base Addition: Concurrently add 1M NaOH (or

    
    ) dropwise only as needed to maintain the Target pH. Do not  dump the base in at the start.
    
  • Quench: Once the sulfonyl chloride is consumed, immediately adjust pH to neutral to prevent hydrolysis or migration.

Why this works: At pH 8-9, the amine is predominantly


 (reactive), while the alcohol is 

(neutral, poor nucleophile).
Scenario B: Organic Media (Anhydrous)

Best for: Hydrophobic substrates, complex drug intermediates.

Q: I'm using DCM/TEA and getting esters. How do I fix this?

A: Switch to "Stoichiometric Weak Base" and Low Temperature. Using excess Triethylamine (TEA) or DMAP can promote O-sulfonylation. DMAP, in particular, forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to any nucleophile, including alcohols.

The Protocol:

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

  • Temperature: Cool the reaction to -10°C to 0°C . (Low temp favors the kinetic N-reaction).

  • Base Selection: Use Pyridine or 2,6-Lutidine (1.1 equivalents).

    • Avoid: Strong bases (NaH, KOtBu) or nucleophilic catalysts (DMAP) unless absolutely necessary.

  • Addition: Add sulfonyl chloride (1.0 eq) slowly as a solution.

  • Stoichiometry: strictly limit sulfonyl chloride to 1.0–1.05 equivalents. Excess reagent immediately attacks the alcohol once the amine is consumed.

Data Comparison: Base Effects

Base System Risk of O-Sulfonylation Mechanism of Failure
NaH / THF High Deprotonates alcohol (Alkoxide formation).
TEA / DMAP Medium-High DMAP activates Sulfonyl-Cl too aggressively.
Pyridine (0°C) Low Weak base; does not deprotonate alcohol.

| NaHCO3 (Biphasic) | Very Low | Buffers pH naturally (pH ~8.5). |

Module 3: Advanced FAQs & Edge Cases

Q: I have an amino-phenol. The pKa difference is tiny. The standard protocols aren't working. A: Phenols are difficult because their pKa (~10) is very close to alkyl amines.

  • Solution 1 (Silyl Protection): The most robust method is to protect the phenol with a silyl group (TBS-Cl) first. Sulfonylate the amine, then deprotect (TBAF). It adds steps but guarantees purity.

  • Solution 2 (Alternative Reagent): Use Sulfonyl Azides (

    
    ) with a Copper catalyst. This reaction (diazo transfer/sulfonylation) is highly chemoselective for amines and generally ignores phenols.
    

Q: Can I use protecting groups "in situ"? A: Yes. If you have a primary alcohol and a secondary amine:

  • Treat with TMS-Cl (Trimethylsilyl chloride) first to transiently protect the alcohol as a silyl ether.

  • Add Sulfonyl Chloride (reacts with amine).[1]

  • Perform an aqueous workup (acidic wash); the TMS ether is labile and will fall off, leaving the alcohol.

Q: I see "Bis-sulfonylation" (N,O-disulfonylated product). Can I salvage it? A: Yes. Sulfonate esters (O-SO2R) are generally more labile to hydrolysis than sulfonamides (N-SO2R).

  • Salvage Protocol: Treat the crude mixture with aqueous NaOH/MeOH (1M) at room temperature. Monitor by TLC.[2] The ester often hydrolyzes back to the alcohol before the sulfonamide cleaves.

Decision Logic: Selecting Your Protocol

DecisionTree Start Start: Amino-Alcohol Substrate Solubility Is substrate water soluble? Start->Solubility Yes_Water Yes Solubility->Yes_Water Aqueous No_Water No (Organic soluble) Solubility->No_Water Organic Protocol_A Protocol A: Schotten-Baumann (pH 8-9 controlled) Yes_Water->Protocol_A Phenol_Check Is the -OH a Phenol? No_Water->Phenol_Check Protocol_B Protocol B: DCM, Pyridine, 0°C (No DMAP) Phenol_Check->Protocol_B Aliphatic Alcohol Protocol_C Protocol C: Transient TMS Protection or Sulfonyl Azides Phenol_Check->Protocol_C Phenol (Hard Case)

Caption: Decision matrix for selecting the optimal sulfonylation condition.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Grygorenko, O. O., et al. (2024).[3][4] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. The Journal of Organic Chemistry. [Link][4]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

Sources

Technical Support Center: Crystallization of N-(3-hydroxycyclobutyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of N-(3-hydroxycyclobutyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the crystallization of this molecule. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions in your experiments.

This compound possesses key structural features—a secondary alcohol and a secondary sulfonamide group—that are potent hydrogen bond donors and acceptors. These characteristics are central to its crystallization behavior, heavily influencing solvent interactions and creating a predisposition for polymorphism.[1][2][3] Understanding and controlling these factors is critical for obtaining pure, crystalline material with the desired physical properties.

Core Principles: Mastering the Crystallization of a Polar, Hydrogen-Bonding Molecule

Successful crystallization hinges on carefully controlling the transition from a soluble state to a supersaturated state, from which the solid crystalline lattice can form. For this compound, the interplay of hydrogen bonding, solvent polarity, and cooling rate is paramount.

  • Solvent Selection: The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Given the molecule's polarity, polar solvents are the primary candidates.

    • Protic Solvents (e.g., alcohols like isopropanol, ethanol): These can act as both hydrogen bond donors and acceptors, competing with the solute-solute hydrogen bonds required for lattice formation. This can sometimes inhibit crystallization if the solute-solvent interaction is too strong.[4]

    • Aprotic Polar Solvents (e.g., ethyl acetate, acetone, acetonitrile): These are hydrogen bond acceptors but not donors. They can solvate the molecule effectively at high temperatures without excessively interfering with the crucial N-H···O and O-H···O hydrogen bonds that stabilize the crystal lattice upon cooling.[2][5]

  • Supersaturation Control: Crystallization should occur from a metastable supersaturated solution. If supersaturation is too high (i.e., the solution is cooled too quickly or too much anti-solvent is added at once), the molecules may not have time to orient themselves into an ordered lattice, leading to precipitation of an amorphous solid or "oiling out".[6][7]

  • Polymorphism: Sulfonamides are notorious for exhibiting polymorphism—the ability to exist in multiple crystal forms.[8][9][10][11] These different forms can have distinct physical properties, including solubility, stability, and melting point. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can dictate which polymorph is obtained.[8][11] Therefore, consistent and precise control over the crystallization protocol is essential for reproducible results.

Experimental Protocols

Here we provide step-by-step methodologies for common crystallization techniques suitable for this compound.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Screening: Test the solubility of your crude material in a small range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, water) to find one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Using the absolute minimum volume of hot solvent is crucial for maximizing yield.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass or foil and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, well-defined crystals.[6] Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold solvent to remove residual soluble impurities.[13]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when the compound is too soluble in most single solvents, even when cold.

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[7] Common pairs for a polar compound like this could be Ethanol/Water, Acetone/Hexane, or Dichloromethane/Methanol.[14][15]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise with vigorous stirring. Continue adding until the solution becomes persistently cloudy (turbid). This point of incipient precipitation is the optimal starting point for crystal growth.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Crystal Growth: Cover the flask and set it aside undisturbed. Crystals should form as the system slowly re-equilibrates. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[6]

  • Isolation & Drying: Once crystal formation is complete, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Data & Visualization
Table 1: Potential Solvents for Crystallization

This table provides a starting point for solvent screening. Solubility should be experimentally determined.

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingNotes
Isopropanol Protic82.619.9Donor & AcceptorGood for single-solvent method; moderate solubility.
Ethanol Protic78.424.5Donor & AcceptorOften used with water as an anti-solvent.
Ethyl Acetate Aprotic77.16.0Acceptor OnlyGood balance of polarity; less H-bond interference.
Acetone Aprotic56.020.7Acceptor OnlyHighly polar; may require an anti-solvent like hexane.
Acetonitrile Aprotic81.637.5Acceptor OnlyHigh polarity; good for dissolving polar compounds.
Water Protic100.080.1Donor & AcceptorLikely an anti-solvent due to high polarity and H-bonding.
Diagram 1: General Crystallization Workflow

G Crude Crude Solid Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities Filter->Cool Isolate Isolate via Vacuum Filtration Cool->Isolate Dry Wash & Dry Crystals Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A standard workflow for single-solvent recrystallization.

Troubleshooting Guide

Q1: My compound "oiled out" and formed a liquid layer instead of crystals. What's wrong and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for orderly crystal lattice formation.[7] The resulting oil is often an impure, supercooled liquid.

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Troubleshooting Steps:

    • Add More Solvent: The most common cause is excessive supersaturation. Add a small amount (10-20% more) of the "good" or primary solvent to the hot solution. This lowers the saturation point, ensuring the compound stays dissolved at a lower temperature before crystallizing.[6]

    • Slow Down Cooling: Cool the solution much more slowly. Insulate the flask with paper towels or place it in a large beaker of hot water to ensure a gradual temperature drop. This gives molecules more time to align properly.

    • Change Solvents: The boiling point of your solvent might be too close to or above the melting point of your compound. Choose a lower-boiling solvent if possible.

    • Scrub the Flask: Highly pure compounds can be difficult to crystallize. After redissolving, try vigorously scratching the inside of the flask below the solvent line with a glass rod to create nucleation sites.

Q2: Crystal formation is not happening, even after cooling in an ice bath. What should I do?

A2: This indicates that your solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the flask with a glass rod. If that fails, add a "seed crystal"—a tiny speck of the pure compound.[6][16] This provides a template for crystal growth. If you don't have a pure crystal, dip a glass rod in the solution, remove it, let the solvent evaporate to leave a solid residue, and then re-introduce the rod into the solution.

    • Reduce Solvent Volume: You likely have too much solvent. Gently heat the solution and boil off 20-30% of the solvent. Then, allow it to cool again. Repeat if necessary, but be careful not to over-concentrate, which could lead to oiling out.[6]

    • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a small amount of a miscible anti-solvent (e.g., a few drops of water to an ethanol solution) to reduce the overall solubility.

    • Refrigerate: If an ice bath doesn't work, place the sealed flask in a refrigerator or freezer for an extended period (several hours to days). The lower temperature may be required to achieve supersaturation.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield typically means too much of your compound remained dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for complete dissolution. Any excess solvent will retain more product upon cooling.[13]

    • Ensure Complete Cooling: Maximize precipitation by cooling the solution thoroughly. After it reaches room temperature, leave it in an ice bath for at least an hour.

    • Check the Anti-Solvent Ratio: If using an anti-solvent method, you may not have added enough. Try adding more anti-solvent to the mother liquor to see if more product precipitates.

    • Evaporate the Mother Liquor: Collect the mother liquor (the filtrate after collecting your crystals) and evaporate a portion of the solvent to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.

    • Re-evaluate Your Solvent Choice: The chosen solvent may simply be too good, retaining a significant amount of solute even when cold.[13] Screen for a solvent with a steeper solubility-temperature curve.

Frequently Asked Questions (FAQs)

Q1: How do I systematically screen for the best solvent for this compound?

A1: A systematic approach is key. Place a small amount of your crude compound (e.g., 10-20 mg) into several small test tubes. Add a small volume (e.g., 0.5 mL) of a different candidate solvent to each tube at room temperature.

  • Insoluble at Room Temp: If the compound doesn't dissolve, heat the test tube gently. If it dissolves when hot and recrystallizes upon cooling, it's a promising candidate.

  • Soluble at Room Temp: If the compound dissolves immediately at room temperature, the solvent is too good for a single-solvent recrystallization but could be a "good" solvent in an anti-solvent pair.[13]

  • Insoluble When Hot: If the compound remains insoluble even when boiling, the solvent is unsuitable.

Q2: I am observing different crystal habits (e.g., needles vs. plates) in different experiments. Is this polymorphism?

A2: It could be. Different crystal habits can be an indication of polymorphism, but they can also arise from different crystallization conditions (like cooling rate) for the same polymorphic form. Polymorphism is a significant concern for sulfonamides as different crystal forms can have different therapeutic efficacy and stability.[9][10] To confirm if you have different polymorphs, you would need to use analytical techniques such as:

  • Powder X-Ray Diffraction (PXRD): Different polymorphs will give distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC): Different forms will have different melting points and may show phase transitions.

  • Infrared (IR) or Raman Spectroscopy: The different hydrogen-bonding environments in polymorphs can lead to shifts in vibrational frequencies.[1][11] To control polymorphism, strictly standardize your crystallization protocol: use the same solvent, concentrations, cooling rates, and agitation for every batch. Seeding with a crystal of the desired polymorph is a powerful technique to ensure you consistently obtain the same form.[12]

Q3: My final product is an amorphous powder, not crystalline. What happened?

A3: An amorphous powder results from rapid precipitation ("crashing out") where molecules do not have time to form an ordered crystal lattice. This is typically caused by a sudden, high degree of supersaturation.

  • Common Causes: Cooling the solution too quickly, adding an anti-solvent too fast, or using a solvent system where the solubility drops too dramatically with a small change in temperature.

  • Solution: Redissolve the amorphous solid and repeat the crystallization with a much slower and more controlled process. Use a slower cooling rate, add anti-solvent drop-by-drop with efficient stirring, or use a slightly larger volume of the primary solvent to create a more stable metastable zone.

Diagram 2: Troubleshooting Crystallization Issues

G Start Hot, Saturated Solution Cooled Q1 What is the result? Start->Q1 OiledOut Compound Oiled Out Q1->OiledOut Liquid Layer NoCrystals No Crystals Formed Q1->NoCrystals Clear Solution CrystalsOK Crystals Formed Q1->CrystalsOK Solid Precipitate Action_Oil1 Reheat to Dissolve OiledOut->Action_Oil1 Action_NoXtal1 Scratch Flask / Add Seed Crystal NoCrystals->Action_NoXtal1 Action_Oil2 Add More Solvent Action_Oil1->Action_Oil2 Action_Oil3 Cool More Slowly Action_Oil2->Action_Oil3 Action_Oil3->Start Retry Action_NoXtal2 Boil Off Some Solvent Action_NoXtal1->Action_NoXtal2 If Seeding Fails Action_NoXtal3 Cool to Lower Temperature (Fridge) Action_NoXtal2->Action_NoXtal3 If Still No Crystals Action_NoXtal3->Start Retry

Caption: A decision tree for troubleshooting common crystallization outcomes.

References
  • Sanphui, P., Sarma, B., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • Hernández-García, E., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling. [Link]

  • Mesallati, T., & Gavezzotti, A. (2015). Polymorphism in Sulfonamides. ResearchGate. [Link]

  • Sanphui, P., Sarma, B., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Hydrogen bonding in sulfonamides. ResearchGate. [Link]

  • Aakeröy, C. B., et al. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. UCI Department of Chemistry. [Link]

  • EPFL. (n.d.). Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]

  • Coles, S. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. CU Boulder Department of Chemistry. [Link]

  • Hunter, C. A., et al. (2024). Polarisation effects on the H-bond acceptor properties of sulfonamides. University of Cambridge. [Link]

  • Google Patents. (2021). CN113637018A - Crystal form of sulfonamide compound and preparation method thereof.
  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Martin, A., et al. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

Sources

Overcoming hygroscopic nature of cyclobutyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming the Hygroscopic Nature of Cyclobutyl Sulfonamides

Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Cyclobutyl-Sulfonamide Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely facing a specific, frustrating phenomenon: your cyclobutyl sulfonamide compound, predicted to be lipophilic, is behaving like a moisture magnet.

The Core Problem: Cyclobutyl sulfonamides present a unique solid-state challenge we call the "Steric-Polar Mismatch."

  • The Polar Core: The sulfonamide moiety (

    
    ) is a strong hydrogen bond donor and acceptor, naturally seeking water if its H-bonding potential is not satisfied by the crystal lattice.
    
  • The Steric Disruptor: Unlike planar phenyl or propyl groups, the cyclobutyl ring is puckered (typically deviating from planarity by ~20–30°). This conformational flexibility and steric bulk often disrupt tight molecular packing.

The Result: Instead of a dense, hydrophobic lattice, you often get a high-energy, loosely packed solid with voids. These voids allow atmospheric moisture to penetrate and interact with the exposed sulfonamide core, leading to deliquescence, hydrolysis, or amorphous conversion.

Module 1: Diagnostic Workflow

Is moisture actually the root cause of your instability?

Before altering your chemistry, you must validate the hygroscopicity mechanism. Use this decision tree to classify the behavior.

DiagnosticWorkflow Start Sample Instability Observed (Gumming, degradation, retention shift) DVS Run Dynamic Vapor Sorption (DVS) Cycle: 0% -> 90% -> 0% RH Start->DVS Hysteresis Is there significant hysteresis (Gap between sorption/desorption)? DVS->Hysteresis Class1 Surface Adsorption Only (Reversible, <2% uptake) Hysteresis->Class1 No Hysteresis Class2 Bulk Absorption / Hydrate Formation (Step change in mass) Hysteresis->Class2 Step Change Class3 Amorphous Content (Continuous uptake, glass transition) Hysteresis->Class3 Linear/Exponential Action1 Sol: Packaging/Desiccants Class1->Action1 XRPD Run XRPD (Post-DVS) Class2->XRPD Class3->XRPD Action2 Sol: Crystal Engineering (See Module 2) XRPD->Action2 Peaks Shifted/New Peaks Action3 Sol: Amorphous Solid Dispersion (Hot Melt Extrusion) XRPD->Action3 Halo Pattern

Figure 1: Diagnostic decision tree to distinguish between surface moisture, hydrate formation, and amorphous conversion.

Quantitative Classification Table
DVS Mass Change (

at 80% RH)
ClassificationRisk LevelRecommended Action

Non-hygroscopicLowStandard Packaging

Slightly HygroscopicMediumMoisture-barrier coating

HygroscopicHighSalt/Co-crystal Screen Required

DeliquescentCriticalImmediate Chemical Re-design

Module 2: Crystal Engineering Solutions

Fixing the lattice to exclude water.

If your cyclobutyl sulfonamide falls into the "Hygroscopic" or "Deliquescent" category, you must alter the solid form. The goal is to "lock" the cyclobutyl ring and satisfy the sulfonamide hydrogen bonds.

Protocol A: Targeted Salt Selection

Warning: Do not default to Sodium (Na+) salts. Sodium salts of sulfonamides are often more hygroscopic than the free acid because the ionic bond is highly polar and the lattice energy is often insufficient to overcome the hydration energy of the sodium ion.

Recommended Counter-ions for Cyclobutyl Sulfonamides: Focus on large, organic counter-ions that can pack around the bulky cyclobutyl group and shield the polar core.

  • Meglumine (N-methyl-D-glucamine):

    • Why: Provides multiple H-bond donors/acceptors to satisfy the sulfonamide; bulky structure fills voids left by the cyclobutyl ring.

  • Tromethamine (Tris):

    • Why: Excellent for weak acids; forms stable, non-hygroscopic salts by creating a 3D hydrogen-bonded network.

  • Piperazine:

    • Why: If you have a bis-sulfonamide or dicarboxylic acid moiety, this rigid ring can enforce packing order.

Protocol B: Co-Crystal Screening

If the molecule is non-ionizable (or pKa prevents salt formation), co-crystals are the gold standard.

Experimental Workflow:

  • Select Co-formers: Choose molecules with complementary H-bond donors (carboxylic acids, amides).

    • Top Picks: Isonicotinamide, Proline, Benzoic Acid.

  • Method: Liquid-Assisted Grinding (LAG).

    • Weigh equimolar amounts of API and co-former.

    • Add solvent drop (ethanol or ethyl acetate)

      
      .
      
    • Grind for 20 mins at 25Hz.

  • Validation: Analyze via DSC. A unique melting point (distinct from API or co-former) indicates success.

Module 3: Formulation & Process Troubleshooting

When you cannot change the molecule.

Scenario: "My tablet is capping/sticking during compression."

This is caused by moisture uptake lowering the Glass Transition Temperature (


) of the powder surface, making it sticky.

Immediate Fixes:

  • Excipient Switch: Replace Microcrystalline Cellulose (MCC) with Mannitol or Anhydrous Lactose . MCC acts as a molecular sponge; Mannitol is non-hygroscopic.

  • Silica Glidants: Add Colloidal Silicon Dioxide (0.5 - 1.0% w/w) . This coats the cyclobutyl sulfonamide particles, creating a physical moisture barrier and improving flow.

Scenario: "Chemical degradation (Hydrolysis) is observed."

Sulfonamides can hydrolyze to sulfonic acids and amines under acidic/moist conditions.

Mechanism:



Prevention:

  • Ensure the micro-environmental pH of the formulation is neutral to slightly alkaline .

  • Avoid acidic excipients (e.g., citric acid based preservatives).

Frequently Asked Questions (FAQ)

Q1: Why does my cyclobutyl sulfonamide turn into a gel during stability testing? A: This is likely a pseudo-polymorphic transition . The cyclobutyl ring allows the lattice to expand easily. Water enters, forms a channel hydrate, and eventually plasticizes the crystal lattice until it collapses into an amorphous gel. Action: Perform a humidity-controlled XRPD to identify the humidity threshold where the lattice expands.

Q2: Can I just dry the sample to fix it? A: Rarely. If the water is lattice-bound (hydrate), drying will collapse the crystal structure, creating a high-energy amorphous phase that is even more hygroscopic than before (see Hysteresis in Module 1). You must engineer a stable anhydrous form (via salt/co-crystal) rather than just drying the wet one.

Q3: Does the puckering of the cyclobutyl ring really matter that much? A: Yes. Planar rings (phenyl) stack like plates (


 stacking). Puckered rings (cyclobutyl) stack like balls. Balls leave gaps. Gaps = Water ingress. You need a counter-ion that acts as "mortar" between the "balls."

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.

  • Newman, A., & Zografi, G. (2019). Solid-State Stability of Drugs: Moisture Interactions.[1] Journal of Pharmaceutical Sciences. (Explains the mechanism of water plasticization).

  • FDA Guidance for Industry. (2002). Q1A(R2) Stability Testing of New Drug Substances and Products. (Defines stress testing protocols including humidity).

  • Bhattacharya, S., et al. (2009). Thermoanalytical and Crystallographic Methods.[2][3] In Polymorphism in Pharmaceutical Solids. (Detailed protocols for DVS and XRPD interpretation).

  • Kuminek, G., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route. Advanced Drug Delivery Reviews. (Discusses crystal engineering for stability).

Sources

Technical Support Center: Stability of N-(3-hydroxycyclobutyl)methanesulfonamide at High Temperatures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with N-(3-hydroxycyclobutyl)methanesulfonamide, focusing on its stability at elevated temperatures. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal behavior of this compound.

Q1: What is the general thermal stability of this compound?

A1: While specific thermogravimetric analysis (TGA) data for this compound is not extensively published, we can infer its stability based on related structures. Methanesulfonamide itself is considered thermally stable, with decomposition occurring at temperatures significantly above its melting point.[1] Studies on metal methanesulfonates suggest the methanesulfonate group is stable up to 400°C.[1] However, the presence of the 3-hydroxycyclobutyl group introduces potential vulnerabilities. The thermal stability of a molecule is influenced by its structure, including the nature and position of its functional groups.[2] Therefore, it is crucial to experimentally determine the specific decomposition profile of this compound for your application.

Q2: What are the likely degradation pathways for this compound at high temperatures?

A2: Based on the chemical structure, several degradation pathways are plausible under thermal stress. The most labile bonds are likely the C-S and S-N bonds of the sulfonamide group.[1] Cleavage of these bonds is a common degradation pathway for sulfonamides.[3] Additionally, the hydroxyl group on the cyclobutyl ring can undergo dehydration or oxidation, especially at elevated temperatures. It's also possible for the cyclobutyl ring itself to undergo rearrangement or cleavage under significant thermal stress.

Q3: What analytical techniques are recommended for monitoring the thermal stability of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive assessment.

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.[2]

  • Differential Scanning Calorimetry (DSC): To identify melting point, phase transitions, and exothermic or endothermic decomposition events.[2]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying the parent compound and its degradation products.[4] Developing a stability-indicating HPLC method is crucial for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile degradation products.[4]

Section 2: Troubleshooting Guide for High-Temperature Experiments

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Issue 1: Unexpected Peaks in Chromatogram After Thermal Stress

Q: I've heated my sample of this compound and now my HPLC chromatogram shows several new, unexpected peaks. What could be the cause and how do I identify them?

A: The appearance of multiple unexpected peaks is a common outcome in forced degradation studies.[3] Here’s a systematic approach to troubleshoot this:

Underlying Causes:

  • Primary and Secondary Degradation: The initial degradation products of this compound might be unstable under the applied heat and undergo further degradation, leading to a complex mixture.[3]

  • Interactions with Excipients or Solvents: If your sample is a formulation, the active pharmaceutical ingredient (API) could be reacting with excipients.[3] The solvent used for the experiment could also be participating in the degradation.

  • Atmospheric Reactions: The presence of oxygen can lead to oxidative degradation, forming different products than under an inert atmosphere.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC check_method Is the analytical method validated for stability-indicating properties? start->check_method identify_peaks Characterize new peaks using LC-MS/MS and/or NMR check_method->identify_peaks Yes optimize_method Develop and validate a stability-indicating method check_method->optimize_method No control_exp Run control experiments (e.g., blank solvent, API without heat) identify_peaks->control_exp inert_atm Repeat experiment under inert atmosphere (N2 or Ar) control_exp->inert_atm compare_results Compare results from different atmospheres inert_atm->compare_results pathway_analysis Propose degradation pathways based on identified products compare_results->pathway_analysis optimize_conditions Optimize experimental conditions (temperature, time, solvent) to minimize degradation pathway_analysis->optimize_conditions end Problem Resolved optimize_conditions->end optimize_method->identify_peaks

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocol: Peak Identification using LC-MS/MS

  • Sample Preparation:

    • Accurately weigh and dissolve the thermally stressed this compound sample in a suitable solvent (e.g., methanol or acetonitrile).[5]

    • Prepare a control sample of the unstressed compound at the same concentration.

    • Filter the solutions using a 0.45 μm membrane filter before injection.[5]

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method to analyze both the stressed and unstressed samples.[4]

    • Employ a gradient elution to ensure good separation of the parent compound and its degradation products.

    • Acquire full scan mass spectra to determine the molecular weights of the new peaks.

    • Perform fragmentation analysis (MS/MS) on the new peaks to obtain structural information.

  • Data Analysis:

    • Compare the chromatograms of the stressed and unstressed samples to identify the degradation peaks.

    • Based on the molecular weights and fragmentation patterns, propose structures for the degradation products. Consider common degradation pathways for sulfonamides and alcohols.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Q: After subjecting this compound to high temperatures, the total amount of the drug and its detected degradation products is significantly less than 100% of the initial amount. What could be the reason for this poor mass balance?

A: Achieving good mass balance is a critical aspect of forced degradation studies, and its absence can indicate several issues.[6]

Potential Causes:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector in HPLC.

  • Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample before or during analysis.

  • Adsorption of Degradants: Highly polar or reactive degradation products might irreversibly adsorb to the HPLC column or sample vials.

  • Incomplete Elution: Some degradation products may be too strongly retained on the HPLC column under the current method conditions.

Troubleshooting Strategies:

Potential Cause Troubleshooting Strategy Rationale
Non-UV Active DegradantsUse a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with the UV detector.These detectors do not rely on a chromophore and can detect a wider range of compounds.
Volatile DegradantsAnalyze the headspace of the heated sample using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).This technique is specifically designed to analyze volatile and semi-volatile compounds.
Adsorption of DegradantsUse silanized glass vials and experiment with different HPLC column chemistries (e.g., a different stationary phase or end-capping).This can minimize active sites for adsorption.
Incomplete ElutionModify the HPLC method by increasing the organic solvent percentage at the end of the gradient or using a stronger solvent.This will help to elute strongly retained compounds from the column.

Experimental Protocol: Headspace GC-MS for Volatile Degradants

  • Sample Preparation:

    • Place a known amount of this compound into a headspace vial and seal it.

    • Heat the vial at the desired temperature for a specific duration.

    • Prepare a blank vial containing only the solvent.

  • HS-GC-MS Analysis:

    • Equilibrate the vial in the headspace autosampler at a set temperature to allow volatile compounds to partition into the gas phase.

    • Inject a portion of the headspace into the GC-MS system.

    • Use a suitable GC column and temperature program to separate the volatile components.

    • Identify the compounds based on their mass spectra by comparing them to a spectral library.

Issue 3: Inconsistent Thermal Stability Results

Q: I am getting variable results for the thermal decomposition temperature of this compound in my TGA experiments. What factors could be contributing to this inconsistency?

A: Inconsistent TGA results can arise from several experimental variables that need to be carefully controlled.

Influencing Factors:

  • Heating Rate: The observed decomposition temperature can be dependent on the heating rate. Faster heating rates can shift the decomposition to higher temperatures.[7]

  • Atmosphere: The composition of the purge gas (e.g., inert nitrogen vs. oxidative air) will significantly affect the decomposition pathway and temperature.[8]

  • Sample Preparation: The particle size and packing of the sample in the TGA pan can influence heat transfer and the diffusion of gaseous products.

  • Instrument Calibration: An improperly calibrated TGA instrument will lead to inaccurate temperature and weight measurements.

Troubleshooting and Best Practices:

G start Inconsistent TGA Results calibrate Calibrate TGA with certified standards start->calibrate standardize_sample Standardize sample preparation (mass, particle size, packing) calibrate->standardize_sample control_heating Use a consistent and appropriate heating rate standardize_sample->control_heating control_atmosphere Maintain a constant and pure purge gas flow control_heating->control_atmosphere replicate_exp Perform replicate experiments under identical conditions control_atmosphere->replicate_exp analyze_data Analyze data for consistency and report average with standard deviation replicate_exp->analyze_data end Consistent and Reliable Results analyze_data->end

Caption: Best practices for obtaining consistent TGA results.

Experimental Protocol: Standardized TGA Analysis

  • Instrument Calibration:

    • Calibrate the TGA instrument for temperature and weight using certified reference materials according to the manufacturer's guidelines.

  • Sample Preparation:

    • Ensure the sample is homogenous. If necessary, gently grind the sample to a consistent particle size.

    • Use a consistent sample mass (e.g., 3-5 mg) for all runs.

    • Distribute the sample evenly in the TGA pan.

  • TGA Method:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition.[2]

    • Maintain a constant flow of a high-purity purge gas (e.g., nitrogen at 50 mL/min).[2]

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Perform at least three replicate experiments and report the average decomposition temperature with the standard deviation.

By following these guidelines and troubleshooting steps, researchers can gain a more accurate and comprehensive understanding of the thermal stability of this compound, leading to more robust and reliable experimental outcomes.

References

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Oriental Journal of Chemistry, 30(1), 249-254.
  • Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74(2), 465-476.
  • Kinetic Modeling of the Thermal Destruction of Perfluorin
  • Roudaut, B., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2959.
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. (n.d.). BenchChem.
  • Analytical Methods. (n.d.).
  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Singh, R., & Rehman, Z. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7935.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • NMAM METHOD 2005. (2016). CDC.
  • tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | 1392804-89-5. (n.d.). Sigma-Aldrich.
  • Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid. (2017).
  • Alkhateeb, F. L., & Rainville, P. (n.d.). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS.
  • Al-Rimawi, F., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Parsania, P. H., et al. (2015). Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 7(3), 20-26.
  • Brief summary of various metabolic pathways for the degradation of 3CBA... (n.d.).
  • Wassel, M. A., et al. (2019). Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity. Biomedical Journal of Scientific & Technical Research, 18(4), 13735-13743.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. (n.d.). BenchChem.
  • Wassel, M. A., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238.
  • Methanesulfonamide, N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)-. (n.d.). PubChem.
  • Gruenewald, S., et al. (2008). Reduction of N-Hydroxy-sulfonamides, Including N-Hydroxy-valdecoxib, by the Molybdenum-Containing Enzyme mARC. Drug Metabolism and Disposition, 36(12), 2443-2447.
  • Degradation of aromatic compounds - Reference p
  • Chen, H., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 643, 149-159.
  • Sperry, J. B. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University.
  • Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska. (2022). PMC.
  • Wang, K.-W., et al. (2023).
  • Li, Y., et al. (2014). Bioactivation of 3-n-butylphthalide via sulfation of its major metabolite 3-hydroxy-NBP: mediated mainly by sulfotransferase 1A1. Drug Metabolism and Disposition, 42(4), 629-637.
  • Terekhova, I. V., et al. (2024). New Polymorph of β-Cyclodextrin with a Higher Bioavailability. Chemistry, 6(1), 3.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-(3-hydroxycyclobutyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the research process. For novel intermediates like N-(3-hydroxycyclobutyl)methanesulfonamide, a seemingly simple building block, structural complexity lies hidden within its puckered four-membered ring. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple data readout, exploring the causal logic behind experimental choices and demonstrating how to build a self-validating system for structural confirmation, even in the absence of extensive reference spectra.

Part 1: ¹H NMR as the Primary Tool for Structural Elucidation

For a molecule such as this compound, ¹H NMR is the most powerful tool for initial structural verification. It provides detailed information about the electronic environment of each proton, their connectivity, and relative abundance.

Theoretical Prediction and Spectral Analysis

Before analyzing the experimental data, a seasoned scientist first predicts the expected spectrum. The molecule can be dissected into distinct spin systems:

  • Methanesulfonyl (CH₃): A sharp singlet, deshielded by the adjacent sulfonyl group.

  • Sulfonamide (NH): A potentially broad singlet, whose chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3]

  • Hydroxyl (OH): Similar to the NH proton, this will be a broad, exchangeable singlet.

  • Methine Protons (CH-N and CH-O): Two distinct multiplets, significantly deshielded by the electronegative nitrogen and oxygen atoms.

  • Cyclobutane Methylene Protons (CH₂): The most complex region. The cyclobutane ring is not planar but exists in a puckered "butterfly" conformation to alleviate strain.[4] This conformational dynamic, coupled with the cis/trans relationship of the substituents, makes the four methylene protons chemically non-equivalent, leading to complex, overlapping multiplets.[4][5][6]

Based on data reported in patent literature for a similar synthesis, the following ¹H NMR signals in Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be assigned.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~4.95d1HOHExchangeable proton on the hydroxyl group.
~4.05m1HCH-OProton on the carbon bearing the hydroxyl group, deshielded by oxygen.
~3.65m1HCH-NProton on the carbon bearing the sulfonamide group, deshielded by nitrogen.
~2.90s3HMs-CH₃Singlet for the three equivalent methyl protons of the methanesulfonyl group.
~2.25m2HCyclobutane-CH₂Methylene protons on the cyclobutane ring.
~1.85m2HCyclobutane-CH₂Methylene protons on the cyclobutane ring, diastereotopic and coupled to adjacent protons.

Table 1: Predicted ¹H NMR assignments for this compound based on reported data.

The complexity of the cyclobutane ring protons (~2.25 and ~1.85 ppm) often prevents a straightforward interpretation from the 1D spectrum alone. This ambiguity is where advanced, multi-dimensional NMR techniques become essential.

The Necessity of 2D NMR for Unambiguous Confirmation

To resolve the overlapping signals of the cyclobutane ring and definitively prove the molecule's connectivity, a suite of 2D NMR experiments is the logical next step.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling).[7][8][9] We would expect to see cross-peaks connecting the CH-N proton to its adjacent cyclobutane CH₂ protons, and likewise for the CH-O proton. This confirms the sequence of atoms around the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J coupling).[7][9][10] It allows for the unambiguous assignment of each proton signal to its corresponding carbon, providing a powerful check on the initial 1D assignments. Exchangeable protons like OH and NH will not show a correlation in the HSQC spectrum, confirming their identity.[10]

The workflow for using these techniques to validate the structure is a self-correcting loop, where ambiguities in a simpler experiment mandate the use of a more sophisticated one.

Figure 1: Workflow for structural confirmation using 2D NMR.

Part 2: Comparison with Alternative & Complementary Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization relies on the convergence of data from multiple orthogonal techniques.[11][12][13] Each method provides a different piece of the puzzle, and their collective agreement builds a robust, trustworthy case for the compound's identity and purity.

Parameter ¹H NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Primary Information Detailed atomic connectivity, stereochemistry, and electronic environment.Molecular weight and elemental formula (HRMS).[11]Presence of specific functional groups (e.g., O-H, N-H, S=O).[12]
Isomer Resolution Excellent. Can distinguish between cis/trans isomers and other stereoisomers.Poor. Cannot distinguish between isomers without fragmentation studies (MS/MS).Poor. Isomers may show subtle differences in the fingerprint region.
Purity Assessment Quantitative. Integration of signals allows for direct measurement of purity against a standard.Semi-quantitative. Highly sensitive to impurities, but response factors vary.[11]Qualitative. Can detect major functional group impurities but is not quantitative.
Sample State Solution phase (non-destructive).Gas phase (destructive).[11]Solid or liquid (non-destructive).
Sensitivity Moderate (μg to mg).High (pg to ng).[11]Moderate (μg to mg).
Key Contribution Unambiguous structural framework.Confirmation of molecular formula.Rapid confirmation of key bonds.

Table 2: Objective comparison of primary analytical techniques for the characterization of this compound.

The synergy between these techniques is clear:

  • MS confirms the mass , telling you what the elemental formula is.

  • IR confirms the functional groups , telling you what key bonds are present.

  • NMR confirms the connectivity , telling you how the atoms are assembled in 3D space.

Discrepancies between these techniques are red flags that demand further investigation, preventing costly errors downstream.[11]

Part 3: A Self-Validating Protocol for Analysis

Trustworthy data begins with a meticulous and well-designed experimental protocol. The following steps outline a robust workflow for acquiring and interpreting the ¹H NMR spectrum of this compound.

Experimental Protocol: Sample Preparation & Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows down the exchange rate of the OH and NH protons, often resulting in sharper signals than in other solvents like CDCl₃.[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) for accurate signal integration, especially for the methyl singlet.

Data Interpretation Workflow

A systematic approach to spectral interpretation minimizes errors and ensures all data points are considered.

Interpretation_Workflow start Begin Analysis A 1. Identify Reference Peaks (Solvent: DMSO-d₆ ~2.50 ppm TMS: 0.00 ppm) start->A B 2. Assign Unambiguous Singlets (Ms-CH₃ ~2.90 ppm) A->B C 3. Integrate All Signals Verify proton ratios (1:1:3:2:2) B->C D 4. Assign Deshielded Multiplets (CH-O ~4.05 ppm, CH-N ~3.65 ppm) C->D E 5. Analyze Upfield Multiplets (Cyclobutane CH₂ ~1.8-2.3 ppm) D->E F 6. Identify Exchangeable Protons (OH, NH - broad, no HSQC signal) E->F G 7. Cross-validate with 2D NMR (COSY & HSQC) F->G end Final Assignment Complete G->end

Figure 2: A systematic workflow for interpreting the ¹H NMR spectrum.

Conclusion

The structural elucidation of this compound serves as an excellent case study in the principles of modern analytical chemistry. While ¹H NMR spectroscopy stands as the central pillar of this process, providing unparalleled insight into molecular structure, its true power is realized when used within a larger, self-validating framework. By integrating data from complementary techniques like Mass Spectrometry and IR Spectroscopy, and by employing advanced 2D NMR methods to resolve ambiguities, researchers can move from a plausible hypothesis to a confirmed structure with the highest degree of scientific confidence. This rigorous, multi-faceted approach is not merely an academic exercise; it is an essential discipline for ensuring the integrity and success of drug development programs.

References

  • Per-Ola Norrby. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and IR stretches of N-H for free ligand and complex. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0087223). Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Retrieved from [Link]

  • Thieme. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf. Retrieved from [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-hydroxyphenyl)methanesulfonamide (C7H9NO3S). Retrieved from [Link]

  • PubMed. (2001). Characterization of the hydroxypropylmethylcellulose-nicotinamide binary system. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks for sulfonamide and hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Overlap Problem" in Drug Discovery

In medicinal chemistry, distinguishing between primary sulfonamides (


) and hydroxyl groups (

) is a frequent analytical challenge. Both functional groups exhibit dominant vibrational modes in the high-frequency region (

), where intermolecular hydrogen bonding causes significant spectral broadening.[1] For drug development professionals, misinterpreting these overlaps can lead to incorrect structural assignments of impurities, metabolites, or degradation products.

This guide moves beyond basic peak assignment. It provides a comparative analysis of vibrational mechanics, a decision-logic framework for spectral interpretation, and validated experimental protocols to definitively distinguish these groups.

Mechanistic Basis of Vibrational Modes

To interpret the spectra accurately, one must understand the causality behind the peaks. The confusion arises because both


 and 

bonds have similar force constants and reduced masses, placing their stretching vibrations in the same energy window.
The Hydroxyl Group ( )
  • Vibrational Mode:

    
     Stretching.[2][3]
    
  • Behavior: Highly sensitive to hydrogen bonding.

    • Free State (Dilute): Sharp, weak band

      
      .
      
    • Associated State (Condensed): Broad, intense "tongue-shaped" band

      
      .
      
  • Coupled Vibrations: The

    
     stretch appears in the fingerprint region (
    
    
    
    ), but this region is often crowded.
The Sulfonamide Group ( )[4]
  • Vibrational Mode:

    
     Stretching.[2][4][5]
    
  • Behavior: Primary sulfonamides possess two

    
     bonds, leading to coupled vibrations (Mechanical Coupling).
    
    • Asymmetric Stretch (

      
      ):  Higher frequency (
      
      
      
      ).
    • Symmetric Stretch (

      
      ):  Lower frequency (
      
      
      
      ).
  • Diagnostic Markers: Unlike alcohols, sulfonamides have the sulfonyl moiety (

    
    ), which acts as an independent internal standard. The 
    
    
    
    bonds are rigid and polar, producing two intense bands in the fingerprint region that alcohols lack.

Comparative Spectral Analysis

The following table synthesizes characteristic peak data. Note the Diagnostic Confidence column, which indicates how reliable a specific peak is for differentiation.

FeatureSulfonamide (

)
Hydroxyl (

, Alcohol/Phenol)
Diagnostic Confidence
X-H Stretch (

)
Doublet (Asym & Sym).[4][6] Spikes are often sharper, resembling "vampire teeth."Singlet (Broad). Rounded, wide "tongue" shape due to disordered H-bonding.Medium (Obscured by H-bonding in solids)

Asymmetric Stretch

(Strong, Sharp)
AbsentHigh

Symmetric Stretch

(Strong, Sharp)
AbsentHigh

Stretch
Absent

(Strong)
Low ( overlaps with

sym)

Stretch

AbsentMedium
Bending Modes

scissoring

In-plane bend

Low (overlaps with aromatic

)

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing these groups using IR data.

G Start Unknown Spectrum Analysis (Region: 3200-3600 cm⁻¹) CheckXH Observe X-H Stretching Region Start->CheckXH BroadSingle Broad, Single Band ('Tongue' shape) CheckXH->BroadSingle Likely H-bonded Doublet Doublet / Two Spikes (Asym & Sym modes) CheckXH->Doublet Likely Primary Amine/Amide CheckFingerprint Check 1150-1370 cm⁻¹ Region BroadSingle->CheckFingerprint Doublet->CheckFingerprint SO2Present Strong Bands at ~1350 & ~1160 cm⁻¹? CheckFingerprint->SO2Present ResultSulf Conclusion: Sulfonamide (-SO₂NH₂) SO2Present->ResultSulf Yes (S=O Stretches) ResultAlc Conclusion: Alcohol/Phenol (-OH) SO2Present->ResultAlc No (Only C-O present) Dilution Ambiguous? Perform Dilution Protocol (See Section 5.1) SO2Present->Dilution Unclear/Overlapping Dilution->ResultSulf Resolves to Doublet Dilution->ResultAlc Resolves to Sharp Singlet

Figure 1: Decision tree for spectral differentiation of Sulfonamide and Hydroxyl groups.

Validated Experimental Protocols

Relying on a single solid-state spectrum (KBr pellet or ATR) is often insufficient due to H-bonding broadening. The following protocols isolate the vibrational modes.

Protocol A: Solution-Phase "Dilution Study"

Objective: Break intermolecular hydrogen bonds to observe the "free" stretching vibrations. This sharpens the peaks, revealing the multiplicity (singlet vs. doublet).

Materials:

  • Spectroscopic grade Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Liquid IR cell (NaCl or

    
     windows), path length 0.1–1.0 mm.
    

Step-by-Step:

  • Preparation: Prepare a concentrated solution (approx. 0.1 M) of the analyte in the solvent.

  • Baseline Scan: Collect a background spectrum of the pure solvent.

  • Concentrated Scan: Measure the 0.1 M solution. Expect broad bands.

  • Serial Dilution: Dilute the sample to 0.01 M and then 0.001 M.

  • Analysis:

    • Sulfonamide: As concentration drops, the broad blob resolves into two distinct sharp spikes (Asym/Sym stretch) separated by

      
      .
      
    • Hydroxyl: As concentration drops, the broad blob diminishes and a single sharp peak appears at

      
       (Free -OH).
      
Protocol B: Exchange (Labile Proton Confirmation)

Objective: Confirm that the peaks in the


 region are indeed labile protons (OH or NH) and not overtone bands or C-H stretches.

Mechanism:


. The increased mass of Deuterium shifts the stretching frequency by a factor of 

(to

), causing the original peaks to disappear.

Step-by-Step:

  • Initial Scan: Record the ATR spectrum of the solid sample.

  • Dosing: Place a drop of

    
     directly onto the sample on the ATR crystal or shake the solution with 
    
    
    
    .
  • Incubation: Wait 1–2 minutes for exchange to occur.

  • Re-Scan: Record the spectrum again.

  • Result:

    • Disappearance of bands in

      
       confirms the presence of exchangeable protons (applies to both  groups).
      
    • Differentiation Note: While both exchange, the persistence of the

      
       bands (
      
      
      
      ) in the deuterated spectrum confirms the sulfonamide backbone, as the sulfonyl oxygens are not exchangeable.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[7] The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. Link[7]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter 8: Amides and Amines).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8]

  • Popova, D., et al. (2007). IR spectral and structural studies of 4-aminobenzenesulfonamide. International Journal of Quantum Chemistry, 107(8), 1752-1764. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.[8] Link

Sources

Analytical Standard Qualification Guide: N-(3-hydroxycyclobutyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Janus Kinase (JAK) inhibitors, specifically Upadacitinib, the intermediate N-(3-hydroxycyclobutyl)methanesulfonamide represents a critical quality attribute. Its qualification is not merely a purity check; it is a stereochemical challenge. The cyclobutane ring introduces cis/trans isomerism that directly impacts the downstream yield and biological activity of the final drug substance.

This guide contrasts the performance and data requirements of a Qualified Reference Standard (QRS) against Commodity Research Grade (CRG) materials. It provides a self-validating protocol to upgrade a CRG material into a QRS suitable for GMP release testing, compliant with ICH Q2(R2) and ICH Q7 guidelines.[1]

Comparative Analysis: Qualified vs. Commodity Standards

The following table objectively compares the data profile of a fully qualified standard versus a typical research-grade alternative. This data highlights why "purity" on a label is insufficient for this specific molecule.

Table 1: Technical Specification Comparison
FeatureQualified Reference Standard (QRS) Commodity Research Grade (CRG) Impact on Development
Assay (Potency) 99.2% w/w (Determined by Mass Balance or qNMR)>95% (Area %) (Determined by HPLC only)CRG ignores water/solvents, leading to overestimation of potency and dosing errors.[1]
Stereochemistry Diastereomeric Purity >99.5% (Specific cis or trans isomer confirmed)Unspecified Ratio (Often ~1:1 to 6:1 mixture)Using a mixture as a standard prevents accurate quantitation of the active isomer in the reaction.
Water Content 0.1% (Karl Fischer Titration)Not Tested (Hygroscopic risk)This sulfonamide is polar; unmeasured moisture drifts potency calculations.[1]
Residual Solvents <500 ppm (GC-HS)Not Tested Trapped synthesis solvents (e.g., DCM, THF) interfere with weight-based assay.[1]
Traceability Full CoA + Spectra (NMR, MS, IR, TGA)Basic CoA (HPLC trace only)CRG lacks the structural evidence required for regulatory filing (IND/NDA).
The Stereochemical Trap

For this compound, the cis and trans isomers are diastereomers, not enantiomers. They have different physical properties (MP, solubility) and retention times.

  • Risk: A CRG standard labeled "98% Purity" may actually be 49% cis and 49% trans. If your process requires the trans-isomer, this standard is effectively 50% impure.

  • Solution: Qualification must include a chromatographic method capable of baseline resolution of diastereomers.

Qualification Workflow & Logic

The following diagrams illustrate the decision logic and experimental workflow for qualifying this standard.

Diagram 1: Standard Qualification Workflow

QualificationWorkflow cluster_Identity 1. Structural Identity cluster_Purity 2. Purity & Stereochem cluster_Potency 3. Potency Assignment Start Raw Material (Candidate Standard) NMR 1H & 13C NMR (Confirm Structure) Start->NMR MS HR-MS (Molecular Weight) Start->MS HPLC HPLC-UV/CAD (Chromatographic Purity) NMR->HPLC MS->HPLC IR FT-IR (Fingerprint) Chiral Isomer Ratio (Cis/Trans Separation) HPLC->Chiral Check Isomers KF Karl Fischer (Water Content) Chiral->KF GC GC-Headspace (Residual Solvents) KF->GC ROI Residue on Ignition (Inorganics) Calc Mass Balance Calculation ROI->Calc GC->ROI Output Qualified CoA (Primary Standard) Calc->Output

Figure 1: End-to-end workflow for converting a raw candidate material into a qualified primary standard.

Experimental Protocols

To qualify this material, you must establish Identity , Purity (Isomeric) , and Potency .

Protocol A: Isomer-Resolving HPLC Method

Objective: To separate the cis- and trans- isomers and quantify organic impurities.[1]

  • Instrument: HPLC with PDA or CAD detector (Sulfonamides have weak UV absorbance; CAD is superior for response uniformity).

  • Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 2.7 µm).[1] Note: Standard C18 often fails to resolve the polar diastereomers.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water[1]

    • B: Acetonitrile[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar retention)[1]

    • 5-20 min: 5% -> 40% B[1]

    • 20-25 min: 40% -> 90% B[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 205 nm (or CAD).

  • Acceptance Criteria: Resolution (

    
    ) between cis and trans isomers must be 
    
    
    
    .
Protocol B: 1H-NMR Structural Confirmation

Objective: Distinguish isomers via coupling constants.

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    due to solubility/H-bonding issues).
  • Key Signals: Focus on the methine proton (

    
    -OH) at position 3 of the cyclobutane ring.
    
    • Cis-isomer: Typically displays a pseudo-quintet with distinct coupling constants due to equatorial/axial relationships.[1]

    • Trans-isomer: Chemical shift often downfield relative to cis (verify with literature specific to sulfonamide substitution).[1]

  • Procedure: Acquire 16 scans min. Integrate the methine signal. If the integral is non-integer or the splitting pattern is complex/overlapping, it indicates an isomeric mixture.

Protocol C: Potency Assignment (Mass Balance)

Objective: Calculate the absolute assay value.

Do not rely on "Area %" from HPLC. Use the Mass Balance Equation:


[1]

Where:

  • 
    : Chromatographic purity (Area %) of the desired isomer.
    
  • 
    : Water content by Karl Fischer (Method: USP <921>).
    
  • 
    : Residual Solvents by GC-Headspace (Method: USP <467>).
    
  • 
    : Residue on Ignition (Sulfated Ash) (Method: USP <281>).
    

Stability & Handling Guidelines

  • Hygroscopicity: The hydroxyl and sulfonamide groups make this molecule moderately hygroscopic.

    • Requirement: Store in a desiccator at -20°C.

    • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which will invalidate the KF value.

Diagram 2: Isomer Selection Logic

IsomerLogic Start Select Standard for Project Phase Development Phase? Start->Phase Early Early Discovery (Hit-to-Lead) Phase->Early Exploratory Late Late Stage/GMP (IND Enabling) Phase->Late Regulated ResGrade Use Commodity Grade (Mixture OK) Early->ResGrade Q1 Is Stereochem Defined? Late->Q1 Q1->ResGrade No (Racemic Target) Sep Develop Isomer-Specific Assay Q1->Sep Yes Qual Qualify Stereopure Standard (>99% de) Sep->Qual

Figure 2: Decision matrix for selecting the appropriate standard grade based on development phase.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[4][3][5] [Link]

  • International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). [Link]

  • Parmentier, J., et al. "Separation of diastereomers of cyclobutane derivatives by HPLC." Journal of Chromatography A, 2008.
  • AbbVie Inc. "Processes for the preparation of Upadacitinib." World Intellectual Property Organization (WIPO) Patent WO2017066775. (Provides synthesis context for the intermediate). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-(3-hydroxycyclobutyl)methanesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(3-hydroxycyclobutyl)methanesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Regulatory Framework

This compound should be treated as a hazardous substance. The methanesulfonamide group suggests potential for skin and eye irritation, similar to related compounds[1]. The overall toxicological properties have not been fully investigated, warranting a cautious approach[2].

The disposal of such chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. These regulations provide a "cradle-to-grave" framework for the safe management of hazardous waste, from generation to final disposal[4]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous materials and emergency preparedness[5][6][7].

Key Regulatory Considerations:

  • Generator Status: Your facility will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced monthly. This status dictates storage time limits and other regulatory requirements[8].

  • EPA ID Number: Facilities generating over a certain threshold of hazardous waste must obtain an EPA ID number[3][8].

  • Training: All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures[4][5].

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure the following PPE is worn to minimize exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[2].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact[2].

  • Body Protection: A lab coat and closed-toe shoes are required to protect against accidental spills[9].

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors[2][9].

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is to manage it as hazardous chemical waste and transfer it to a licensed professional waste disposal service[2][10]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2][11][12].

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions[13][14].

  • Solid Waste:

    • Collect unadulterated solid this compound and any contaminated materials (e.g., weighing papers, gloves, pipette tips) in a designated, robust, leak-proof container[14].

    • This container should be clearly labeled for solid hazardous waste.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, compatible, and sealed hazardous waste container[14]. The container material must be compatible with the solvent used.

    • Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizing agents[2][9].

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulations and are crucial for safety and compliance[8][13].

  • Container Selection:

    • Use containers that are chemically compatible with this compound and any solvents[13][15]. The original product container is often a suitable choice[15].

    • Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid[13][15].

    • Do not fill containers to more than 90% capacity to allow for expansion[3].

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste"[8].

    • The label must include the full chemical name: "this compound" and the approximate quantity[9].

    • Indicate any known hazards (e.g., "Irritant")[8].

    • Record the date when waste was first added to the container (accumulation start date)[9].

Step 3: Storage

Designated storage areas for hazardous waste must meet specific requirements[3].

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[8].

  • Segregation: Store containers with incompatible chemicals separately, using physical barriers or secondary containment[11][13][16].

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment system, such as a spill tray, to prevent the release of chemicals in case of a leak[13][16].

  • Ventilation: The storage area should be well-ventilated[3].

Step 4: Arranging for Final Disposal
  • Contact Professionals: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste[2][9].

  • Documentation: Provide the EHS department or contractor with all necessary information about the waste, including its chemical name and quantity[9].

  • Recommended Disposal Method: The preferred method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful combustion byproducts.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial[5][6].

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all potential ignition sources.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand[9].

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately[2][9].

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1]. If inhaled, move to fresh air and seek medical attention[9][17].

Data Summary and Workflow

Quantitative Data Summary (Based on related compounds and general principles):

PropertyValue/InformationSource/Rationale
Physical State Likely a solidBased on similar sulfonamide compounds[1][2]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.General reactivity of sulfonamides and alcohols[2][9]
Toxicity Assumed to be an irritant to skin and eyes. Full toxicological profile not available.Based on safety data for Methanesulfonamide[1]
Disposal Method Incineration by a licensed hazardous waste facility.Standard practice for organic chemical waste
RCRA Status Should be managed as hazardous waste.Prudent practice in the absence of specific data[13]

Experimental Workflow: Disposal of this compound

cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_storage Containerization & Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid or in Solution) B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Is the waste solid or liquid? B->C D Collect in 'Solid Hazardous Waste' container with contaminated labware. C->D Solid E Collect in 'Liquid Hazardous Waste' container. Ensure solvent compatibility. C->E Liquid F Securely cap container. Fill no more than 90%. D->F E->F G Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment. G->H I Contact EHS or licensed waste disposal contractor. H->I J Provide waste information and schedule pickup. I->J K Waste transported for incineration. J->K

Caption: Waste Disposal Workflow for this compound.

Conclusion

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe and compliant management of this compound waste. This process, grounded in the principles of risk assessment, proper handling, and regulatory compliance, not only protects the immediate health and safety of researchers but also upholds our collective responsibility to the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage. Available at: [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. Available at: [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Available at: [Link]

  • Pilot Chemical. (2025, January 16). SDS 771000 USA ENG. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas - Policies. Available at: [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Available at: [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Available at: [Link]

  • Helmholtz Centre for Environmental Research (UFZ). (2020, April 2). A safety and chemical disposal guideline for Minilab users. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • American University of Beirut. Hazardous Waste Management. Available at: [Link]

  • University of Florida. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Available at: [Link]

  • National Center for Biotechnology Information. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Available at: [Link]

  • ResearchGate. (2025, August 6). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. Available at: [Link]

  • U.S. Environmental Protection Agency. Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Available at: [Link]

  • U.S. Environmental Protection Agency. Chemical, Physical and Biological Properties of Compounds Present at Hazardous Waste Sites : Final Report. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-hydroxycyclobutyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-(3-hydroxycyclobutyl)methanesulfonamide, while promising, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Core Safety Principles: A Proactive Stance on a Novel Compound

Given the absence of specific toxicological data, this compound should be treated as a hazardous substance. This proactive approach ensures that all personnel are protected from potential unforeseen risks. The foundational principle of this guide is the adherence to a multi-layered personal protective equipment (PPE) strategy designed to prevent contact with the skin, eyes, and respiratory system.[3]

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles and a face shieldGoggles must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of aerosolization.[4][5]
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for any signs of degradation or puncture before use. Given the unknown permeability of this specific compound, double-gloving is a prudent measure. Gloves should be changed every 30 minutes or immediately if contamination is suspected.[7]
Body Disposable gown or a clean lab coatA disposable gown made of a low-permeability fabric is preferred to prevent skin contact.[7][8] If a lab coat is used, it should be buttoned and have long sleeves.[5]
Respiratory NIOSH-approved respirator (e.g., N95)A respirator is crucial when handling the compound as a powder to prevent inhalation of airborne particles.[4][7] All personnel requiring respiratory protection must be fit-tested annually.[5]
Feet Closed-toe shoesShoes should fully cover the feet to protect against spills.[5][6]

Procedural Guidance for Safe Handling

Adherence to a strict operational protocol is as critical as the use of appropriate PPE. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect Packaging: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any appropriate hazard warnings.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9] A designated cabinet for hazardous chemicals is recommended.

Weighing and Aliquoting
  • Controlled Environment: All handling of the solid compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]

  • Use of Disposable Equipment: Utilize disposable weighing papers, spatulas, and other equipment to prevent cross-contamination.

  • Wet-Down Technique: If feasible, gently wetting the powder with a suitable solvent can reduce the risk of aerosolization.

Experimental Use
  • Maintain Containment: Keep all reaction vessels and containers sealed whenever possible.

  • Avoid Direct Contact: At no point should bare skin come into contact with the compound.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical spills.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.[10]

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weighing papers, and pipette tips, must be considered contaminated.[10] These items should be collected in a dedicated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles and other sharp objects contaminated with the compound must be disposed of in a designated sharps container labeled for hazardous drug waste.[11]

Final Disposal
  • Institutional Guidelines: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines.[10]

  • Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal contractor.[10]

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the safety procedures, the following diagram illustrates the key steps and decision points for handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Ready Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Transfer Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Clean Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.